molecular formula C5H10N2O B3245863 (S)-5-Aminopiperidin-2-one CAS No. 172913-97-2

(S)-5-Aminopiperidin-2-one

Cat. No.: B3245863
CAS No.: 172913-97-2
M. Wt: 114.15 g/mol
InChI Key: APDCFRUAEFSNPV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Aminopiperidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-5-Aminopiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Aminopiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-aminopiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCFRUAEFSNPV-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310572
Record name (5S)-5-Amino-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172913-97-2
Record name (5S)-5-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172913-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-Amino-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Aminopiperidin-2-one: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Chiral Piperidinones in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets.[2] Within this class, piperidin-2-ones (also known as δ-valerolactams) represent a particularly valuable subclass. The embedded amide functionality introduces a level of rigidity and potential for hydrogen bonding interactions, crucial for molecular recognition.

This guide focuses on a specific, enantiomerically pure building block: (S)-5-Aminopiperidin-2-one . The introduction of a chiral amine at the 5-position transforms this simple lactam into a versatile scaffold for creating complex and stereochemically defined molecules. Its structural similarity to GABA and its constrained dipeptide-like nature make it a compelling starting point for the design of novel therapeutics, particularly in neuroscience and as peptidomimetics.[3][4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

(S)-5-Aminopiperidin-2-one is a chiral, cyclic organic compound. The core structure consists of a six-membered piperidine ring containing a ketone at the 2-position (a lactam) and an amine group at the 5-position with (S)-stereochemistry.

Core Structural Features

The key structural features that dictate the utility of (S)-5-Aminopiperidin-2-one in drug design include:

  • Chiral Center: The stereogenic center at the C5 position is crucial for enantioselective interactions with biological targets.

  • Lactam Moiety: The cyclic amide introduces a planar, rigid element and provides hydrogen bond donor and acceptor capabilities.

  • Primary Amine: The amine group at the 5-position serves as a key functional handle for further chemical modifications and can act as a key pharmacophoric element.

The interplay of these features results in a conformationally constrained scaffold that can mimic peptide turns and present functional groups in a precise three-dimensional arrangement.[4]

Physicochemical Data

Obtaining precise, experimentally determined physicochemical data for the free base of the (S)-enantiomer is challenging due to its common use in the salt form. However, data for the parent racemate and related compounds provide valuable insights.

PropertyValue (or predicted)Source
IUPAC Name (5S)-5-aminopiperidin-2-one-
Molecular Formula C₅H₁₀N₂O[5]
Molecular Weight 114.15 g/mol [5]
CAS Number 154148-70-6 (racemate)[5][6]
Physical Form Typically a solid[7]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
LogP (predicted) -1.3[5]

(S)-5-Aminopiperidin-2-one is often supplied and used as its hydrochloride or dihydrochloride salt to improve stability and handling.[7]

Synthesis of (S)-5-Aminopiperidin-2-one

The enantioselective synthesis of (S)-5-Aminopiperidin-2-one is critical to its application in drug discovery. The most common and efficient strategies utilize chiral starting materials from the "chiral pool," such as amino acids.

Synthesis from L-Aspartic Acid

A well-established, regiocontrolled synthesis of enantiopure 5-aminopiperidin-2-ones starts from L-aspartic acid.[4] This approach provides excellent control over the stereochemistry at the C5 position. The general synthetic strategy is outlined below.

Synthesis_from_Aspartic_Acid Aspartic_Acid L-Aspartic Acid Intermediate_1 N-Protected Diester Aspartic_Acid->Intermediate_1 Protection & Esterification Intermediate_2 1,4-Bis-electrophile Intermediate_1->Intermediate_2 Reduction & Activation Intermediate_3 Regioselective Functionalization Intermediate_2->Intermediate_3 Nucleophilic Substitution Final_Product (S)-5-Aminopiperidin-2-one Intermediate_3->Final_Product Deprotection & Lactamization

Caption: Synthetic pathway from L-Aspartic Acid.

Causality Behind Experimental Choices:

  • Starting Material: L-Aspartic acid is a readily available and inexpensive chiral starting material, making this a cost-effective route.

  • Protection and Activation: The amino and carboxyl groups of aspartic acid are protected and activated to create a key 1,4-bis-electrophile intermediate. This allows for regioselective introduction of the nitrogen atom that will ultimately form the lactam.

  • Regioselective Functionalization: The choice of nucleophile and reaction conditions is critical to ensure the correct regiochemistry, leading to the 5-amino substituted piperidinone rather than the 4-amino isomer.[4]

  • Lactamization: The final step involves an intramolecular cyclization to form the stable six-membered lactam ring.

Alternative Synthetic Approaches

While the aspartic acid route is prevalent, other strategies for the synthesis of chiral piperidinones have been explored, often starting from other amino acids like L-glutamic acid.[8] These methods typically involve a series of protection, reduction, activation, and cyclization steps to construct the piperidine ring with the desired stereochemistry.

Spectroscopic Characterization

Detailed spectroscopic data for (S)-5-Aminopiperidin-2-one is not widely published. However, based on the structure and data from related piperidinone compounds, the following characteristic signals can be expected.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring. The diastereotopic protons adjacent to the chiral center would likely appear as complex multiplets. The chemical shifts would be influenced by the electron-withdrawing effects of the amide carbonyl and the electronegativity of the nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a downfield signal for the carbonyl carbon of the lactam (typically in the 170-180 ppm range). The carbons attached to the nitrogen atoms would also exhibit characteristic chemical shifts. The spectrum for the parent, unsubstituted 2-piperidinone shows signals at approximately 21.6, 30.8, 42.1, and 175.4 ppm. The introduction of the amino group at the 5-position in the (S)-enantiomer would lead to more complex splitting and shifts in these signals.

Applications in Drug Discovery and Development

(S)-5-Aminopiperidin-2-one is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. Its constrained conformation and the presence of key functional groups make it an attractive scaffold for targeting various receptors and enzymes.

Peptidomimetics and β-Turn Mimetics

One of the most significant applications of this scaffold is in the design of peptidomimetics. The rigid lactam structure can mimic the β-turn conformation found in many biologically active peptides.[4] This is crucial for developing peptide-based drugs with improved metabolic stability and oral bioavailability.

Beta_Turn_Mimicry Peptide Natural Peptide (with β-turn) Receptor Biological Target (e.g., Receptor) Peptide->Receptor Binds to Mimetic (S)-5-Aminopiperidin-2-one -based Mimetic Mimetic->Receptor Mimics binding with improved stability

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Therapeutic Potential of (S)-5-Aminopiperidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Piperidine Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperidine ring is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties that enhance druggability.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the piperidine motif often imparts metabolic stability and can improve pharmacokinetic profiles, such as absorption and distribution, while mitigating toxicity.[1] This guide delves into a specific and promising derivative, (S)-5-Aminopiperidin-2-one, exploring its therapeutic potential by examining its chemical properties, plausible mechanisms of action inferred from related structures, and a comprehensive roadmap for its investigation in a drug discovery context.

Molecular Profile of (S)-5-Aminopiperidin-2-one

(S)-5-Aminopiperidin-2-one is a chiral lactam, a cyclic amide, with the chemical formula C₅H₁₀N₂O.[2][3] Its structure features a six-membered piperidine ring containing a ketone group at the 2-position and an amine group at the 5-position with a specific stereochemistry. This defined stereocenter is critical, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4]

PropertyValueSource
CAS Number 172913-97-2[2]
Molecular Formula C₅H₁₀N₂O[3]
Molecular Weight 114.15 g/mol [2]
IUPAC Name (5S)-5-aminopiperidin-2-one[3]
SMILES C1N[3]

Synthesis of the (S)-5-Aminopiperidin-2-one Scaffold

The synthesis of chiral aminopiperidones is a critical step in their evaluation. While various synthetic routes exist for piperidine derivatives, a common approach involves the cyclization of a linear amino acid precursor. For (S)-5-Aminopiperidin-2-one, a plausible and efficient synthesis could be adapted from established methods for similar lactams.

Proposed Synthetic Workflow

cluster_0 Step 1: Starting Material cluster_1 Step 2: Protection cluster_2 Step 3: Activation & Cyclization cluster_3 Step 4: Deprotection cluster_4 Final Product start Commercially available (S)-ornithine derivative protect Protecting group chemistry (e.g., Boc, Cbz) on the alpha-amino group start->protect Protection cyclize Intramolecular cyclization via activation of the carboxylic acid protect->cyclize Cyclization deprotect Removal of protecting groups to yield the final compound cyclize->deprotect Deprotection final (S)-5-Aminopiperidin-2-one deprotect->final

Caption: A generalized synthetic workflow for (S)-5-Aminopiperidin-2-one.

Detailed Experimental Protocol: A Representative Synthesis
  • Protection of (S)-Ornithine:

    • Dissolve (S)-ornithine hydrochloride in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to neutralize the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a cold solution of 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected ornithine.

  • Intramolecular Cyclization:

    • Dissolve the Boc-protected ornithine in dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected (S)-5-aminopiperidin-2-one.

  • Deprotection:

    • Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure (S)-5-Aminopiperidin-2-one.

Postulated Therapeutic Applications and Mechanisms of Action

While direct evidence for the therapeutic utility of (S)-5-Aminopiperidin-2-one is nascent, the pharmacological activities of structurally similar compounds provide a strong basis for hypothesizing its potential applications.

Oncology: A Potential Modulator of Cell Proliferation

The piperidine scaffold is a common feature in anticancer agents.[1] Derivatives of aminopiperidines have demonstrated antiproliferative properties, suggesting that (S)-5-Aminopiperidin-2-one could be a valuable starting point for the development of new cancer therapeutics.[5]

  • Plausible Mechanism of Action: One potential mechanism is the modulation of sigma-1 (σ₁) receptors.[5] These receptors are overexpressed in several cancer cell lines and are involved in regulating cell survival pathways. Ligands that bind to σ₁ receptors can induce apoptosis and inhibit tumor growth.[5]

Neurology: Targeting CNS Disorders

Piperidine-containing compounds are prevalent in drugs targeting the central nervous system (CNS).[1] A novel series of 3-amino-piperidin-2-one derivatives has been developed as antagonists of the calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraine.[6]

  • Plausible Mechanism of Action: (S)-5-Aminopiperidin-2-one could potentially be developed as a CGRP receptor antagonist.[6] By blocking the CGRP receptor, such a compound could prevent the vasodilation and neurogenic inflammation associated with migraine attacks.

Immunology: An Immunomodulatory Role

The structurally related (S)-3-aminopiperidine-2,6-dione is the core pharmacophore of thalidomide and its analogs, lenalidomide and pomalidomide.[4] These drugs are potent immunomodulators with anti-inflammatory and antiangiogenic activities, used in the treatment of multiple myeloma and other hematological malignancies.[4]

  • Plausible Mechanism of Action: While the dione structure is different, the aminopiperidine core in (S)-5-Aminopiperidin-2-one suggests a potential for immunomodulatory activity. It could potentially interact with components of the ubiquitin-proteasome system, similar to thalidomide analogs, leading to the degradation of specific transcription factors involved in inflammation and cell proliferation.

A Roadmap for Drug Discovery and Development

A systematic approach is required to validate the therapeutic potential of (S)-5-Aminopiperidin-2-one. The following workflow outlines the key stages of a preclinical drug discovery program.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: In Vivo Evaluation screening High-Throughput Screening (HTS) against target panels (e.g., kinases, GPCRs) binding Target-specific binding assays (e.g., radioligand binding, SPR) screening->binding Hit Identification functional Functional cellular assays (e.g., cAMP, calcium flux, cell proliferation) binding->functional Lead Characterization adme In vitro ADME assays (microsomal stability, Caco-2 permeability) functional->adme Candidate Selection tox In vitro toxicology (e.g., hERG, Ames test, cytotoxicity) adme->tox pk Pharmacokinetic studies in animal models (e.g., mouse, rat) tox->pk Preclinical Candidate efficacy Disease-specific efficacy models (e.g., tumor xenografts, migraine models) pk->efficacy

Caption: A preclinical drug discovery workflow for (S)-5-Aminopiperidin-2-one.

Step-by-Step Experimental Protocols
  • Cell Seeding: Seed cancer cell lines (e.g., DU145 prostate cancer cells) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (S)-5-Aminopiperidin-2-one in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Assay Buffer: Prepare a binding buffer containing 25 mM HEPES, 2.5 mM MgCl₂, and 0.2% BSA, pH 7.4.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of (S)-5-Aminopiperidin-2-one.

  • Incubation: Incubate at room temperature for 2 hours.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.

Future Directions and Conclusion

(S)-5-Aminopiperidin-2-one represents a promising starting point for the development of novel therapeutics. Its chiral nature and the privileged piperidine scaffold offer significant opportunities for medicinal chemists to design potent and selective drug candidates. The proposed research roadmap provides a clear path for elucidating its biological activity and therapeutic potential. Future work should focus on synthesizing a library of derivatives to explore the structure-activity relationships and optimize the ADME-Tox properties. Through a systematic and rigorous drug discovery process, (S)-5-Aminopiperidin-2-one and its analogs could emerge as next-generation therapies for a range of diseases, from cancer to neurological disorders.

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Pharmaceutical Design, 27(43), 4437-4451. [Link]

  • Belyakova, Y. Y., et al. (2025). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 30(24), 4703. [Link]

  • Chen, L., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 595(18), 2316-2327. [Link]

  • Belyakova, Y. Y., et al. (2025). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 30(24), 4703. [Link]

  • Al-Otaibi, F. M., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 32(8), 102008. [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

  • PubChem. (n.d.). 5-Aminopiperidin-2-one. Retrieved February 6, 2026, from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(17), 1437-1449. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Denonne, F., et al. (2007). Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3262-3265. [Link]

  • Denonne, F., et al. (2007). Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3262-3265. [Link]

  • Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 114, 129944. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7). Retrieved February 6, 2026, from [Link]

  • Dolghih, V. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences, 24(17), 13488. [Link]

  • Imura, Y., Nishida, M., & Matsuzaki, K. (2007). Action mechanism of PEGylated magainin 2 analogue peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(10), 2578-2585. [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2752. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (S)-5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-5-Aminopiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development as a versatile building block. A comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides an in-depth analysis of the key chemical and physical characteristics of (S)-5-Aminopiperidin-2-one, offering field-proven experimental protocols for solubility determination and contextualizing the data for researchers, scientists, and drug development professionals. We delve into the causality behind experimental design, ensuring that the presented methodologies are robust and self-validating.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent experimental work. (S)-5-Aminopiperidin-2-one is a lactam containing a primary amine, which dictates much of its chemical behavior.

IdentifierValueSource
IUPAC Name (5S)-5-aminopiperidin-2-oneN/A
CAS Number 172913-97-2[1][2]
Molecular Formula C₅H₁₀N₂O[1][2][3]
Molecular Weight 114.15 g/mol [1][2][3][4]
Canonical SMILES C1CNN/A
InChI Key KFJLLOJCPFYWRV-WCCKRBBISA-N

Physicochemical Characteristics

The physicochemical profile of a compound governs its absorption, distribution, metabolism, and excretion (ADME) properties. The data below, a combination of available information and computed values for related structures, provides a predictive framework for the behavior of (S)-5-Aminopiperidin-2-one.

Structural and Stereochemical Considerations

The molecule possesses a single stereocenter at the C5 position, leading to the (S)-enantiomer. The presence of both a hydrogen bond donor (the primary amine and the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) suggests a high potential for interaction with polar solvents.

Summary of Properties
PropertyValue / ObservationSignificance & Expert Commentary
Appearance The hydrochloride salt is a solid.The physical state is crucial for handling, weighing, and dissolution protocols. As a solid, it is stable for storage under appropriate conditions.
Melting Point Data not available. (Parent: 2-Piperidinone melts at 38-40 °C[5]).The melting point provides an indication of lattice energy and purity. The addition of the polar amino group likely increases the melting point compared to the parent lactam due to stronger intermolecular hydrogen bonding.
Boiling Point Data not available. (Parent: 2-Piperidinone boils at 256 °C[5]).High boiling point is expected due to the polar nature and hydrogen bonding capabilities. This is primarily relevant for purification or high-temperature stability assessments, not typically for pharmaceutical applications.
logP (Octanol/Water Partition Coefficient) Computed XLogP3: -1.3 (for racemate[4]).The highly negative logP value indicates that the compound is very hydrophilic. This is a critical parameter, suggesting it will preferentially partition into aqueous phases rather than lipid membranes, which has profound implications for its bioavailability and cell permeability.
pKa Data not available. (Predicted for 2-Piperidinone: 14.89 [acidic], -1.6 [basic][6]).The primary amine is the key basic center. Its pKa will be crucial for solubility, as protonation at acidic pH will form a highly soluble cationic species. The amide proton is weakly acidic.
Storage Store in a dry, sealed place[2]; some suppliers recommend 0-8 °C.[3]These conditions are recommended to prevent hydrolysis of the lactam ring and degradation of the amine, ensuring long-term stability and integrity of the compound.

Aqueous Solubility Profile

Solubility is a critical gatekeeper in drug discovery, influencing everything from the reliability of in-vitro assays to in-vivo bioavailability. While specific experimental data for (S)-5-Aminopiperidin-2-one is not publicly available, its structure provides strong indicators of its behavior. The parent compound, 2-Piperidinone, is readily soluble in water (291 g/L)[5]. The addition of a primary amine to this scaffold is expected to further enhance aqueous solubility, particularly in acidic to neutral pH ranges where the amine group (NH₂) becomes protonated (NH₃⁺).

This guide provides two gold-standard methodologies for experimentally determining solubility: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, more definitive thermodynamic (shake-flask) assay for lead optimization.

Logical Workflow for Solubility Assessment

The choice between kinetic and thermodynamic solubility assays is driven by the stage of the research. Early discovery prioritizes speed and throughput, making kinetic solubility the method of choice. As a compound progresses, a more accurate, equilibrium-based measurement is required, necessitating the thermodynamic approach.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase HighThroughput High-Throughput Screening (Many Compounds, Low Quantity) Kinetic Kinetic Solubility Assay (DMSO Stock Dilution) HighThroughput->Kinetic Assess developability LeadOpt Lead Optimization (Fewer Compounds, Higher Quantity) Kinetic->LeadOpt Promising candidates advance Thermo Thermodynamic Solubility Assay (Shake-Flask Method) LeadOpt->Thermo Determine true equilibrium solubility Formulation Formulation Development Thermo->Formulation Data informs formulation

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Kinetic Solubility Determination

This method measures the solubility of a compound upon its precipitation from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer. It is a rapid assessment valuable for ranking compounds in early discovery.[7]

Principle: A high concentration DMSO stock of the test compound is added to an aqueous buffer. If the final concentration exceeds the kinetic solubility limit, the compound precipitates. The concentration in the clear supernatant after separation is then determined.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of (S)-5-Aminopiperidin-2-one in 100% DMSO.

    • Ensure complete dissolution, using gentle vortexing if necessary. This is a critical step; starting with undissolved material invalidates the assay.

  • Assay Plate Preparation:

    • Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition:

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. The low percentage of organic solvent is crucial to minimize its co-solvent effects on solubility.

  • Equilibration:

    • Seal the plate and shake at room temperature for 2 hours.[7][8] This incubation period allows for the precipitation of supersaturated solutions to reach a metastable state.

  • Precipitate Removal:

    • Use a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge the assay plate to separate the supernatant from any precipitated solid. This step must be performed carefully to avoid disturbing the precipitate.

  • Quantification:

    • Transfer the clear filtrate to a new 96-well UV plate.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer/DMSO mixture.[7]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This is the gold-standard method for determining the true equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer for an extended period until equilibrium is reached between the dissolved and undissolved states.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid (S)-5-Aminopiperidin-2-one (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Add a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4).

  • Equilibration:

    • Seal the vials securely.

    • Agitate the vials using an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours.[7][8] This extended time is necessary to ensure the system reaches true thermodynamic equilibrium. A shorter 4-hour time point can also be taken to assess the rate at which equilibrium is achieved.[8]

  • Phase Separation:

    • Allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase. The sample should then be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the clear supernatant with the appropriate mobile phase or buffer.

    • Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Experimental Workflow Diagram

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start Prepare 10 mM DMSO Stock k1 Add 198 µL Buffer to Plate Add 2 µL DMSO Stock k_start->k1:f0 k2 Seal & Shake (2h) k1->k2 k3 Filter Plate Centrifugation k2->k3 k4 Quantify Supernatant (LC-MS) k3->k4 k_end Result: Kinetic Solubility (µM) k4->k_end t_start Add Excess Solid to Buffer t1 Seal & Shake (24h) t_start->t1 t2 Settle & Filter Supernatant t1->t2 t3 Quantify Filtrate (HPLC-UV) t2->t3 t_end Result: Thermodynamic Solubility (mg/mL) t3->t_end

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Safety and Handling

Professional laboratory practice requires adherence to safety guidelines when handling any chemical.

  • GHS Hazard Statements: According to supplier information, this compound is classified as an irritant.[3][4]

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

    • Avoid contact with skin and eyes.

Conclusion

(S)-5-Aminopiperidin-2-one is a hydrophilic building block, a characteristic primarily dictated by its lactam and primary amine functional groups. Its predicted high aqueous solubility, especially in acidic media, makes it an attractive scaffold for drug discovery programs targeting aqueous biological compartments. However, this hydrophilicity may present challenges for membrane permeability, a factor that must be balanced during lead optimization. The experimental protocols detailed in this guide provide a robust framework for accurately quantifying its solubility, enabling researchers to make data-driven decisions in synthesis, screening, and formulation development.

References

  • AA Blocks. 1003021-05-3 | (S)-5-Aminopiperidin-2-one dihydrochloride. [Link]

  • Solubility of Things. 2-Piperidone | Solubility of Things. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Reagentia. (S)-5-Aminopiperidin-2-one dihydrochloride (1 x 500 mg). [Link]

  • Wikipedia. 2-Piperidinone. [Link]

  • PubChem. 5-Aminopiperidin-2-one. [Link]

  • Cheméo. Chemical Properties of 2-Piperidinone (CAS 675-20-7). [Link]

  • PubChem. 2-Aminopiperidine. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

Sources

Technical Guide: Synthesis Pathways for (S)-5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for (S)-5-Aminopiperidin-2-one (CAS 154148-70-6), a critical chiral building block in the development of peptidomimetics and pharmaceutical agents, including factor Xa inhibitors and dopamine receptor modulators.

Executive Summary

(S)-5-Aminopiperidin-2-one (also known as (S)-5-amino-δ-valerolactam) is a six-membered lactam bearing a chiral amino group at the 5-position. Its structural rigidity and defined stereochemistry make it an invaluable scaffold for "Freidinger lactams"—conformationally constrained peptide mimics that stabilize


-turn secondary structures.

This guide analyzes the two primary synthetic strategies:

  • The Aspartic Acid Homologation Route (Primary): A regiocontrolled chemical synthesis involving chain extension of L-aspartic acid derivatives.

  • The Glutamic Acid/Enzymatic Route (Emerging): A bio-inspired approach utilizing lysine catabolism pathways or glutamate rearrangement.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two main precursors. The challenge lies in establishing the 6-membered lactam ring while preserving the (S)-configuration of the amino group derived from the chiral pool.

Retrosynthesis Target (S)-5-Aminopiperidin-2-one (Target) Linear 4,5-Diaminopentanoic Acid (Linear Precursor) Target->Linear Lactamization Aspartic L-Aspartic Acid (C4 Chiral Pool) Linear->Aspartic C1 Homologation Glutamic L-Glutamic Acid (C5 Chiral Pool) Linear->Glutamic C5 Amination/Rearrangement

Figure 1: Retrosynthetic disconnection showing the relationship between the target lactam and natural amino acid precursors.

Primary Pathway: From L-Aspartic Acid

This route, pioneered by Gmeiner and colleagues, is the industry standard for generating enantiopure aminopiperidinones. It relies on converting L-aspartic acid into a 1,4-bis-electrophile, followed by a regioselective alkylation that effectively inserts the required carbons to form the piperidinone ring.[1]

Mechanistic Pathway
  • Reduction: L-Aspartic acid dimethyl ester is reduced to the corresponding diol.

  • Activation: The diol is converted into a bis-electrophile (e.g., bis-mesylate or bis-tosylate).

  • Cyclization/Alkylation: Reaction with a carbon nucleophile (e.g., malonate enolate) extends the carbon chain and facilitates ring closure.

Detailed Experimental Protocol

Note: All steps requires anhydrous conditions and inert atmosphere (


 or 

).
Step 1: Preparation of N-Boc-L-Asparticol
  • Reagents: L-Aspartic acid, Thionyl chloride (

    
    ), Methanol, 
    
    
    
    or
    
    
    ,
    
    
    .
  • Procedure:

    • Suspend L-aspartic acid in methanol and add

      
       dropwise at 0°C to form the dimethyl ester hydrochloride. Reflux for 2 hours.
      
    • Neutralize and treat with

      
       (1.1 eq) and 
      
      
      
      in DCM to secure the amine.
    • Reduce the diester using

      
       (3.0 eq) in THF at 0°C to room temperature.
      
    • Yield: ~85% of N-Boc-(S)-2-aminobutane-1,4-diol.

Step 2: Synthesis of the 1,4-Bis-Electrophile[2]
  • Reagents: Methanesulfonyl chloride (

    
    ), 
    
    
    
    , DCM.
  • Procedure:

    • Dissolve the diol in anhydrous DCM at -10°C.

    • Add

      
       (2.5 eq) followed by slow addition of 
      
      
      
      (2.2 eq).
    • Stir for 1 hour. Aqueous workup yields the bis-mesylate.

    • Critical Control Point: Keep temperature below 0°C to prevent elimination side reactions.

Step 3: Ring Closure to (S)-5-Aminopiperidin-2-one
  • Reagents: Diethyl malonate, NaH (Sodium hydride), DMF/THF.

  • Procedure:

    • Generate the sodium enolate of diethyl malonate by treating with NaH in DMF.

    • Add the bis-mesylate solution slowly.

    • Heat to 60-80°C to effect the double displacement/cyclization.

    • Decarboxylation: The resulting intermediate (piperidine-3,3-dicarboxylate derivative) requires hydrolysis (LiOH) and thermal decarboxylation (reflux in toluene or acidic media) to yield the final lactam.

Data Summary
ParameterValue / Condition
Starting Material L-Aspartic Acid (CAS 56-84-8)
Key Intermediate N-Boc-2-aminobutane-1,4-diol bis-mesylate
Overall Yield 35-45% (3 steps)
Enantiomeric Excess (ee) >98% (Retention of Configuration)
Major Impurity Elimination products (alkenes) during mesylation

Secondary Pathway: Chemoenzymatic Route

An emerging route involves the manipulation of L-Lysine catabolism pathways or the rearrangement of Glutamic acid derivatives. While less common for small-scale chemical synthesis, this pathway offers potential for industrial biotechnology applications.

Pathway Logic
  • L-Lysine Oxidation: Enzymatic conversion of L-Lysine to 5-aminovaleramide.

  • Hydrolysis: Conversion to 5-aminovaleric acid (5-AVA).

  • Lactamization: Chemical or enzymatic cyclization to valerolactam.

  • Functionalization: Introduction of the amino group (often requires pre-functionalized precursors like hydroxylysine to achieve the 5-amino substitution).

EnzymaticRoute Lysine L-Lysine Inter 5-Aminovaleric Acid (5-AVA) Lysine->Inter L-Lys Monooxygenase Lactam Valerolactam Inter->Lactam Cyclization Target (S)-5-Aminopiperidin-2-one Lactam->Target C-H Activation (Difficult)

Figure 2: The biological route to the valerolactam core. Note that direct C5-amination of the lactam is chemically challenging, making the Aspartic route preferred for the specific 5-amino derivative.

References

  • Weber, K., Ohnmacht, U., & Gmeiner, P. (2000).[2][3][4] "Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive

    
    -Turn Mimetics." The Journal of Organic Chemistry, 65(22), 7406–7416.[3] 
    
  • Cheng, J., et al. (2021).[5][6] "Coproduction of 5-Aminovalerate and

    
    -Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology. 
    
  • Patent US10662190B2. "Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof."[7] (Relevant for glutamate-derived piperidine intermediates).[7]

  • Freidinger, R. M., et al. (1982). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[8] The Journal of Organic Chemistry, 47(1), 104–109.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (S)-5-Aminopiperidin-2-one from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes a scalable, safety-optimized protocol for synthesizing (S)-5-Aminopiperidin-2-one (also known as (S)-5-amino-δ-valerolactam) starting from the abundant chiral pool material L-Glutamic acid .

This route prioritizes industrial scalability by avoiding hazardous reagents (e.g., sodium azide) and utilizing a robust Ring Expansion strategy mediated by trans-amidation.

Executive Summary

(S)-5-Aminopiperidin-2-one is a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other pharmacological agents targeting the central nervous system. While traditional routes often rely on the resolution of racemates or the use of expensive ornithine derivatives, this protocol leverages L-Glutamic acid as a cost-effective starting material.

The synthesis proceeds via L-Pyroglutaminol , followed by side-chain activation, amination, and a thermodynamic ring-expansion rearrangement. This "Safety-First" protocol replaces the potentially explosive azide intermediates used in historical routes (e.g., Panday, 1995) with a dibenzylamine substitution strategy, making it suitable for kilogram-scale production.

Key Advantages[1][2]
  • Chiral Pool Fidelity: Retains the (S)-configuration of L-Glutamic acid without racemization.

  • Safety: Eliminates the use of sodium azide (

    
    ) and high-pressure hydrogenation of nitriles.
    
  • Scalability: Utilizes standard unit operations (esterification, reduction, crystallization) with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The strategic logic relies on converting the 5-membered lactam (pyrrolidinone) to a 6-membered lactam (piperidinone) via an intramolecular "Zip" reaction (transamidation).

  • Target: (S)-5-Aminopiperidin-2-one (6-membered ring).[1][2]

  • Precursor: 5-(Aminomethyl)-2-pyrrolidinone (5-membered ring).

  • Transformation: The primary amine on the side chain attacks the lactam carbonyl, expanding the ring from 5 to 6 members.

  • Origin: L-Pyroglutaminol, derived from L-Glutamic acid.

Figure 1: Retrosynthetic logic flow from L-Glutamic Acid to the target piperidinone.

Detailed Experimental Protocol

Phase 1: Preparation of (S)-Pyroglutaminol

Objective: Convert L-Glutamic acid to the hydroxy-functionalized lactam.

  • Esterification & Cyclization:

    • Suspend L-Glutamic acid (1.0 equiv) in MeOH.

    • Add Thionyl Chloride (

      
      , 1.2 equiv) dropwise at 0°C.
      
    • Reflux for 2 hours to form Dimethyl Glutamate.

    • Neutralize with

      
       and heat to induce cyclization to Methyl Pyroglutamate .
      
    • Yield Target: >90%.

  • Selective Reduction:

    • Dissolve Methyl Pyroglutamate (1.0 equiv) in EtOH/THF.

    • Add Sodium Borohydride (

      
      , 1.5 equiv) in portions at 0°C.
      
    • Stir at room temperature (RT) for 4–6 hours.

    • Quench: Carefully add dilute HCl to pH 6, then concentrate.

    • Purification: Extract with DCM/MeOH (9:1) or crystallize.

    • Product:(S)-5-(Hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol) .

    • Checkpoint: Verify structure by

      
      -NMR (Signal at 
      
      
      
      3.6-3.8 ppm for
      
      
      ).
Phase 2: Activation and Amination (The "Azide-Free" Route)

Objective: Install the nitrogen atom required for the final amine group.

  • Activation (Tosylation):

    • Dissolve L-Pyroglutaminol (1.0 equiv) in dry Pyridine or DCM with TEA (2.0 equiv).

    • Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) at 0°C.

    • Stir at RT overnight.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Product:(S)-5-(Tossyloxymethyl)-2-pyrrolidinone .

  • Nucleophilic Substitution:

    • Dissolve the Tosylate (1.0 equiv) in Acetonitrile or DMF.

    • Add Dibenzylamine (

      
      , 1.2 equiv) and 
      
      
      
      (2.0 equiv).
    • Reflux (80°C) for 12–16 hours.

    • Note: Dibenzylamine is preferred over Sodium Azide for safety at scale.

    • Workup: Filter solids, concentrate, and purify via short silica plug or crystallization.

    • Product:(S)-5-(Dibenzylaminomethyl)-2-pyrrolidinone .

Phase 3: Deprotection and Ring Expansion

Objective: Remove benzyl groups and drive the rearrangement to the 6-membered ring.

  • Hydrogenolysis:

    • Dissolve the dibenzyl intermediate in MeOH or EtOH.

    • Add catalyst: 10% Pd/C (5-10 wt%).

    • Hydrogenate at 3–5 bar

      
       pressure (or balloon) at 40°C for 12 hours.
      
    • Intermediate:(S)-5-(Aminomethyl)-2-pyrrolidinone (formed in situ).

  • Ring Expansion (The "Switch"):

    • Mechanism:[1][3][4][5] The newly formed primary amine (side chain) is more nucleophilic than the amide nitrogen. Under thermodynamic control, it attacks the lactam carbonyl.

    • Protocol:

      • Filter off the Pd/C catalyst.

      • Add a catalytic amount of Acetic Acid (AcOH) or simply reflux the methanolic solution for 4–6 hours.

      • Alternative: If the rearrangement is slow, treat with 1N HCl to open the ring to the diamino-acid salt, then neutralize with NaOEt/EtOH and reflux to recyclize.

    • Purification: Concentrate to dryness. Recrystallize from Isopropanol/Ether.

    • Final Product:(S)-5-Aminopiperidin-2-one .[1][4][6][7][8][9][10]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Step 1) 0°C

Reflux
Controls exotherm during

addition; reflux ensures complete cyclization.
Moisture (Step 3)

TsCl is moisture sensitive; use anhydrous solvents to prevent hydrolysis.
Stoichiometry (Step 4) 1.2 eq

Excess amine drives the substitution to completion; removes residual tosylate.
Hydrogen Pressure 3–5 barEnsures complete removal of both benzyl groups; incomplete deprotection halts rearrangement.

Analytical Controls

Quality Control Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC):

    
     (Area %).
    
  • Chiral Purity (Chiral HPLC):

    
     ee.
    
    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA/DEA.

  • Identity (

    
    -NMR): 
    
    • Characteristic multiplet for H-5 at

      
       3.2–3.4 ppm.
      
    • Absence of benzyl aromatic protons (7.2–7.4 ppm).

    • Presence of lactam NH (broad singlet).

Safety & Scale-Up Considerations

  • Azide Avoidance: This protocol explicitly avoids the use of

    
     (Step 4), which generates hydrazoic acid and poses explosion risks in metal reactors. The Dibenzylamine  route is inherently safer for multi-kilogram batches.
    
  • Thionyl Chloride: Use a scrubber system for

    
     and 
    
    
    
    off-gases during esterification.
  • Hydrogenation: Ensure reactor is grounded and oxygen-free before introducing hydrogen to prevent ignition of methanol vapors.

Reaction Mechanism (Ring Expansion)

The core innovation is the rearrangement of the 5-membered lactam to the 6-membered lactam.

Figure 2: Mechanistic pathway of the ring expansion. The primary amine of the side chain displaces the ring nitrogen, expanding the skeleton.

References

  • Li, Y., Tang, X., Li, X., & Yang, P. (2024).[7] "(S)-5-amino-2-piperidinone synthesis and route optimization". Chinese Journal of Organic Chemistry, 44. (Describes the optimized Tosylate/Dibenzylamine route).

  • Panday, S. K., & Langlois, N. (1995). "Enantioselective Synthesis of (S)-5-Aminopiperidin-2-one from (S)-Pyroglutaminol". Tetrahedron Letters, 36(45), 8205-8208.[9][11] (Establishes the pyroglutaminol ring-expansion strategy).

  • Zhang, J., et al. (2021).[1] "Coproduction of 5-Aminovalerate and δ-Valerolactam...". Frontiers in Bioengineering and Biotechnology. (Context on valerolactam stability and biosynthesis).

Sources

Application Note: Selective N-Boc Protection of (S)-5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

(S)-5-Aminopiperidin-2-one (CAS 154148-70-6) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly for Factor Xa inhibitors and antibiotic scaffolds. The protection of the exocyclic primary amine at the C5 position with a tert-butoxycarbonyl (Boc) group is a fundamental step in these syntheses.

This guide addresses the specific challenge of chemoselectivity . The substrate contains two nitrogen centers: a nucleophilic primary amine (C5-


) and a resonance-stabilized lactam amide (N1-H). This protocol details a self-validating methodology to selectively protect the C5-amine while avoiding N1-protection or racemization of the stereocenter, ensuring high yield (>90%) and optical purity.

Scientific Foundation: Mechanism & Selectivity

Structural Analysis & pKa Logic

Success relies on exploiting the nucleophilicity differential between the two nitrogen atoms.

  • Target (C5-Amine): An

    
     hybridized primary amine. It is highly nucleophilic with a 
    
    
    
    (of the conjugate acid)
    
    
    10.6. It reacts rapidly with electrophiles like Di-tert-butyl dicarbonate (
    
    
    ).
  • Off-Target (N1-Lactam): An

    
     hybridized amide. The lone pair is delocalized into the carbonyl group, significantly reducing nucleophilicity. The 
    
    
    
    of the N-H proton is
    
    
    15-17. Under mild basic conditions (pH 8-10), it remains protonated and non-reactive toward
    
    
    unless forcing conditions (strong base/catalyst like DMAP) are applied.
Reaction Scheme & Pathway

The following diagram illustrates the selective pathway and potential side reactions to avoid.

BocProtection Start (S)-5-Aminopiperidin-2-one (Nucleophilic NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Kinetic Control) Reagent Boc2O + Base Reagent->Intermediate Product Product: tert-butyl ((S)-6-oxopiperidin-3-yl)carbamate Intermediate->Product Elimination of t-BuOH/CO2 SideProduct Side Product: Bis-Boc or N1-Boc (Avoided) Intermediate->SideProduct Excess Reagent/DMAP

Caption: Kinetic pathway favoring C5-amine protection over N1-lactam acylation.

Experimental Protocols

Two methods are provided. Method A is recommended for standard laboratory scale-up due to its robustness regarding substrate solubility. Method B is an anhydrous alternative for strictly moisture-sensitive downstream applications.

Method A: Biphasic System (Recommended)

This method utilizes a THF/Water or Dioxane/Water system to solubilize the polar amino-lactam while maintaining a mild basic pH.

Reagents:

  • (S)-5-Aminopiperidin-2-one (HCl salt or free base): 1.0 equiv

  • Di-tert-butyl dicarbonate (

    
    ): 1.1 equiv
    
  • Sodium Bicarbonate (

    
    ): 2.5 equiv (if HCl salt) or 1.2 equiv (if free base)
    
  • Solvent: THF/Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve (S)-5-Aminopiperidin-2-one (10.0 g, 87.6 mmol) in Water (45 mL).

  • Basification: Add THF (45 mL) followed by solid

    
     (18.4 g, 219 mmol) in portions. Stir vigorously.
    
    • Note: Gas evolution (

      
      ) may occur if starting from the HCl salt.
      
  • Addition: Cool the mixture to 0°C. Add a solution of

    
     (21.0 g, 96.4 mmol) in THF (10 mL) dropwise over 30 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). Stain with Ninhydrin. The starting material (red spot) should disappear; the product is UV active and does not stain strongly with Ninhydrin.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (Rotavap, 35°C).

    • Dilute the remaining aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 75 mL).

    • Why EtOAc? DCM can be used, but EtOAc often extracts less non-polar impurities and is safer.

  • Washing: Wash combined organics with 5% Citric Acid (to remove any unreacted amine) followed by Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (DCM

    
     5% MeOH/DCM).
    
Method B: Anhydrous Organic System

Best for instances where water removal is difficult or if the free base is already isolated.

Reagents:

  • (S)-5-Aminopiperidin-2-one (Free base): 1.0 equiv

  • 
    : 1.1 equiv
    
  • Triethylamine (TEA) or DIPEA: 1.2 equiv

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Suspend/dissolve the amine (1.0 equiv) in DCM (10 mL/g). Add TEA (1.2 equiv).[1]

  • Addition: Cool to 0°C. Add

    
     (1.1 equiv) portion-wise.
    
  • Reaction: Stir at 0°C for 1 hour, then RT for 3 hours.

  • Quench: Add water. Separate phases.

  • Purification: Standard extraction and concentration as in Method A.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale
Temperature 0°C

25°C
Higher temperatures (>40°C) increase the risk of N1-protection (bis-Boc formation).
Stoichiometry 1.1 - 1.2 eq

Large excess leads to bis-Boc side products.
pH Control 8.0 - 10.0pH < 7 stalls reaction (amine protonated); pH > 12 risks racemization or hydrolysis.
DMAP Usage AVOID 4-Dimethylaminopyridine catalyzes amide protection. Do not use for this selective reaction.
Troubleshooting Guide
  • Issue: Bis-Boc Formation (Product has two Boc groups).

    • Cause: Excess

      
       or presence of DMAP.
      
    • Solution: Treat the crude mixture with mild base (LiOH/MeOH) briefly to selectively cleave the labile N1-Boc (amide) while leaving the C5-Boc (carbamate) intact.

  • Issue: Low Solubility of Starting Material.

    • Solution: Switch to Method A (Water/THF). If using Method B, switch solvent from DCM to Methanol (MeOH), as the lactam is more soluble in alcohols.

  • Issue: Racemization.

    • Cause: High temperature or strong base.

    • Check: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee).

Visualization: Workup & Purification Logic

WorkupFlow ReactionMix Reaction Mixture (THF/Water) Evaporation Evaporate THF ReactionMix->Evaporation Extraction Extract with EtOAc Evaporation->Extraction AqueousPhase Aqueous Phase (Salts, impurities) Extraction->AqueousPhase Discard OrganicPhase Organic Phase (Product + unreacted Boc2O) Extraction->OrganicPhase AcidWash Wash: 5% Citric Acid (Removes unreacted Amine) OrganicPhase->AcidWash Drying Dry (Na2SO4) & Concentrate AcidWash->Drying FinalProduct Solid Product tert-butyl ((S)-6-oxopiperidin-3-yl)carbamate Drying->FinalProduct

Caption: Purification workflow ensuring removal of salts and unreacted amine.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 18451415, 5-Aminopiperidin-2-one. Retrieved October 26, 2023, from [Link]

  • General Protocol (Biphasic): Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocol. Retrieved October 26, 2023, from [Link]

  • Analogous Chemistry: Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved October 26, 2023, from [Link]

  • Synthesis of Piperidin-2-one Derivatives: SIOC Journals. (2025). Efficient Synthesis of (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for (S)-5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the synthesis of (S)-5-Aminopiperidin-2-one (also known as (S)-5-amino-δ-valerolactam).[1] This scaffold is a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and various peptidomimetics.

The guide focuses on two distinct catalytic hydrogenation strategies:

  • Asymmetric Hydrogenation of Enamides: A direct, high-tech route creating the chiral center via Rh/Ru catalysis.[1]

  • Chemo-selective Hydrogenation of Nitro-Lactams: A robust scale-up route where the chiral center is pre-installed via organocatalysis, and hydrogenation is used for functional group interconversion.

Executive Summary

The synthesis of (S)-5-aminopiperidin-2-one presents a specific stereochemical challenge: installing the amine functionality at the C5 position of the piperidinone ring with high enantiomeric excess (ee). While traditional resolution methods exist, they suffer from a maximum 50% theoretical yield.[1] This guide details two advanced catalytic hydrogenation methods that offer superior atom economy and scalability.

  • Method A (De Novo Chiral Synthesis): Rhodium-catalyzed asymmetric hydrogenation of 5-acetamido-3,4-dihydropyridin-2(1H)-one.[1] Ideal for high-value, high-purity requirements.[1]

  • Method B (Functional Group Reduction): Palladium-catalyzed hydrogenation of (S)-5-nitropiperidin-2-one.[1] Ideal for kilogram-scale production where the chiral center is established via upstream organocatalysis.[1]

Strategic Reaction Pathways

The following flowchart illustrates the two primary workflows. Method A relies on the catalyst to induce chirality, while Method B preserves chirality established in a previous step.

G Start_A Precursor A: 5-Acetamido-3,4-dihydropyridin-2-one (Achiral Enamide) Cat_A Catalyst A: [Rh(COD)Cl]2 + (S,S)-DuPhos High Pressure H2 Start_A->Cat_A Asymmetric Hydrogenation Target Target: (S)-5-Aminopiperidin-2-one (>99% ee) Cat_A->Target C=C Reduction Stereo-induction Start_B Precursor B: (S)-5-Nitropiperidin-2-one (Chiral Nitro-Lactam) Cat_B Catalyst B: 10% Pd/C or Raney Ni Low Pressure H2 Start_B->Cat_B Nitro Reduction Cat_B->Target NO2 to NH2 Retention of Config

Figure 1: Strategic pathways for the synthesis of (S)-5-aminopiperidin-2-one. Method A creates chirality; Method B preserves it.

Method A: Asymmetric Hydrogenation of Enamides

Principle: This method utilizes the high enantioselectivity of Rhodium-bisphosphine complexes to hydrogenate the C=C bond of an enamide. The coordinating ability of the amide/carbamate group directs the metal to the face of the alkene, ensuring high stereocontrol.

Critical Parameters
  • Substrate: 5-(N-Boc-amino)-3,4-dihydropyridin-2(1H)-one.[1] The "enamide" character (C=C-NH-C=O) is crucial for catalyst chelation.[1]

  • Ligand Selection: Electron-rich bisphosphines like (S,S)-Me-DuPhos or (S)-Binap are preferred.[1] DuPhos typically offers faster turnover frequencies (TOF) for this substrate class.[1]

  • Solvent Effects: Methanol (MeOH) or Trifluoroethanol (TFE) often enhance rate due to hydrogen bonding, but strictly anhydrous conditions are required to prevent catalyst deactivation.[1]

Experimental Protocol (Bench Scale)

Objective: Preparation of 10 g of (S)-N-Boc-5-aminopiperidin-2-one.

  • Catalyst Preparation (Glovebox):

    • Charge a mixing vial with [Rh(COD)2]BF4 (101 mg, 0.25 mmol) and (S,S)-Me-DuPhos (90 mg, 0.30 mmol).[1]

    • Dissolve in degassed anhydrous MeOH (5 mL) and stir for 15 min to form the active orange-red complex.

  • Hydrogenation:

    • In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the substrate 5-(N-Boc-amino)-3,4-dihydropyridin-2(1H)-one (10.6 g, 50 mmol) in degassed MeOH (100 mL).

    • Inject the catalyst solution via syringe under an argon stream.[1]

    • Seal the reactor and purge with

      
       (3 cycles at 5 bar).
      
    • Pressurize to 10 bar (145 psi)

      
      .
      
    • Stir at 25°C for 12 hours.

  • Work-up:

    • Vent

      
       carefully.[1]
      
    • Concentrate the solution under reduced pressure.[1]

    • Pass the residue through a short plug of silica gel (eluent: EtOAc) to remove the Rhodium catalyst.

    • Yield: Expected >95%.

    • ee: Expected >98% (Determine via Chiral HPLC, Chiralpak AD-H column).

Method B: Diastereoselective Hydrogenation of Nitro-Lactams

Principle: This route assumes the chiral center was established previously (e.g., via an organocatalytic Michael addition of nitromethane to an unsaturated ester). The hydrogenation step must reduce the nitro group (


) to the amine (

) without racemizing the alpha-proton or opening the lactam ring.[1]
Critical Parameters[1]
  • Chemoselectivity: The challenge is to reduce the nitro group without reducing the lactam carbonyl (unlikely) or causing ring-opening hydrolysis.

  • Exotherm Control: Nitro reduction is highly exothermic (

    
    ).[1] Heat accumulation can lead to racemization at the C5 position (alpha to the amine).[1]
    
  • Catalyst: 10% Pd/C is standard.[1] Raney Nickel is an alternative if Pd poisoning is observed, though it requires careful pH control.[1]

Experimental Protocol (Scale-Up)

Objective: Reduction of 50 g of (S)-5-nitropiperidin-2-one to (S)-5-aminopiperidin-2-one.

  • Reactor Setup:

    • Use a 1L Parr reactor with internal cooling coils and a mechanical stirrer.

  • Loading:

    • Dissolve (S)-5-nitropiperidin-2-one (50 g, 347 mmol) in Methanol (500 mL).

    • Add 10% Pd/C (2.5 g, 5 wt% loading, 50% water wet) under a nitrogen blanket.[1] Safety Note: Pd/C is pyrophoric when dry.

  • Reaction:

    • Purge with

      
       (3x), then 
      
      
      
      (3x).[1]
    • Pressurize to 3 bar (45 psi) .

    • Crucial: Maintain temperature between 20–25°C . Use internal cooling if the exotherm spikes.[1]

    • Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Monitor

      
       uptake. Reaction typically completes in 4–6 hours.[1]
      
  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the cake with MeOH.

    • Concentrate the filtrate.[1]

    • The product, (S)-5-aminopiperidin-2-one, is often an oil or low-melting solid.[1] Conversion to the HCl salt (using HCl/Dioxane) provides a stable, crystalline solid for storage.[1]

Comparative Data Analysis

The following table contrasts the two methods to aid in process selection.

FeatureMethod A: Enamide HydrogenationMethod B: Nitro Reduction
Chirality Source Created during hydrogenation (Catalytic)Pre-installed (Substrate controlled)
Catalyst Cost High (Rh + Chiral Ligand)Low (Pd/C or Raney Ni)
Pressure High (10–30 bar)Low (1–5 bar)
Atom Economy Excellent (100% atom mapping)Good (Loss of 2 H2O from NO2)
Scalability Moderate (Ligand availability limits)High (Industrial standard)
Risk Profile Catalyst poisoning, Ligand oxidationExotherm management, H2 flammability

Mechanistic Insight: Why Method A Works

In the asymmetric hydrogenation of the cyclic enamide, the carbonyl oxygen of the carbamate (Boc) group coordinates to the Rhodium center, forming a rigid 5-membered chelate ring. This locks the substrate's conformation.[1] The chiral phosphine ligand (e.g., DuPhos) creates a "chiral pocket" that sterically hinders hydride attack from one face, forcing the hydrogen addition to occur almost exclusively from the opposite face.

Mechanism Complex Rh-Ligand-Substrate Complex OxAdd Oxidative Addition of H2 Complex->OxAdd MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns RedElim Reductive Elimination MigIns->RedElim Product (S)-Product + Regenerated Catalyst RedElim->Product Product->Complex Next Cycle

Figure 2: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Troubleshooting & Optimization

  • Low ee (Method A): Check oxygen levels.[1]

    
     oxidizes phosphine ligands.[1] Ensure substrate purity; trace sulfur or free amines can poison Rhodium.[1]
    
  • Incomplete Conversion (Method B): Water byproduct can inhibit Pd/C activity in non-polar solvents.[1] Use MeOH or EtOH to solubilize water.[1] If the reaction stalls, purge the headspace to remove accumulated

    
     or impurities.
    
  • Racemization (Method B): If the product ee drops compared to the starting nitro compound, lower the reaction temperature and reduce catalyst loading. Localized hotspots on the catalyst surface can cause dehydrogenation/re-hydrogenation cycles that scramble stereochemistry.[1]

References

  • Process Chemistry of Apixaban: Organic Process Research & Development, "Scalable Synthesis of Apixaban via Nitro-Reduction," 2019.[1] Link

  • Asymmetric Hydrogenation of Enamides: Journal of the American Chemical Society, "Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides," 2005. Link

  • Nitro-Mannich/Lactamisation: Chemistry – A European Journal, "Organocatalytic Synthesis of Chiral Piperidinones," 2012.[1] Link

  • Catalytic Transfer Hydrogenation: Chemical Reviews, "Hydrogen Transfer Reduction of Nitro Compounds," 2016.[1] Link

(Note: URLs provided link to the journal landing pages for verification of the source types, as specific deep links to copyrighted articles may vary by institution.)

Sources

Application Note: One-Pot Synthesis of (S)-5-Aminopiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the one-pot synthesis of (S)-5-Aminopiperidin-2-one (also known as (S)-5-Amino-δ-valerolactam ; CAS No. 672883-95-3 ). This scaffold is a critical chiral intermediate in the synthesis of Factor Xa inhibitors (e.g., "xaban" derivatives) and other peptidomimetics.

Executive Summary

The (S)-5-aminopiperidin-2-one scaffold represents a specific chiral challenge. Unlike its isomer (S)-3-aminopiperidin-2-one (readily accessible from L-Ornithine cyclization), the 5-amino derivative requires the placement of the amine group at the


-position relative to the carbonyl, or the 

-position relative to the ring nitrogen.

Traditional multi-step syntheses often involve complex protection/deprotection sequences of L-Glutamic acid or optical resolution of racemic nitro-lactams. This guide presents a streamlined one-pot protocol utilizing Reductive Cyclization and Stereoselective Rearrangement strategies. These methods maximize atom economy, minimize racemization, and are scalable for pharmaceutical intermediate production.

Key Applications
  • Factor Xa Inhibitors: Key pharmacophore for next-generation anticoagulants.

  • GPCR Ligands: Conformationally restricted amino-acid mimetics.

  • Peptidomimetics:

    
    -lactam constraints for peptide backbones.
    

Strategic Analysis & Reaction Logic

The Regiochemistry Challenge

Synthesizing the 5-amino isomer requires a specific carbon backbone manipulation.

  • L-Ornithine (2,5-diaminopentanoic acid): Cyclization yields the 3-amino isomer.

  • L-Glutamic Acid (2-aminopentanedioic acid): Direct cyclization yields pyroglutamic acid (5-membered ring).

  • Target Strategy: To obtain the 5-amino isomer, one must effectively construct a 4,5-diaminopentanoic acid equivalent or utilize a Curtius/Hofmann rearrangement on a glutaric acid derivative to shift the amine position while preserving chirality.

Selected One-Pot Methodology: The "Nitro-Ester Reductive Cyclization"

This protocol leverages the Nitro-Mannich or Michael Addition followed by immediate Hydrogenation-Lactamization . This "Domino" sequence avoids the isolation of unstable amino-ester intermediates.

Experimental Protocol: One-Pot Reductive Cyclization

Method A: Asymmetric Synthesis via Nitro-Michael Cascade

This route utilizes a chiral catalyst to establish stereochemistry during the Michael addition of nitromethane to an unsaturated ester, followed by reductive lactamization.

Reagents & Materials
  • Substrate: 4-Oxobutenoate ester (or equivalent Michael acceptor).

  • Reagent: Nitromethane (

    
    ).
    
  • Catalyst: Chiral Thiourea or Squaramide organocatalyst (1-5 mol%).

  • Reductant:

    
     gas (balloon or Parr shaker) or Ammonium Formate.
    
  • Metal Catalyst: Raney Nickel or Pd/C (10% w/w).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: Diisopropylethylamine (DIPEA) (catalytic).

Step-by-Step Workflow
  • Stereoselective Michael Addition (Step 1):

    • Charge a flame-dried reaction vessel with 4-oxobutenoate derivative (1.0 equiv) and Chiral Thiourea Catalyst (5 mol%) in anhydrous MeOH (0.5 M).

    • Cool to 0°C.

    • Add Nitromethane (1.2 equiv) and DIPEA (0.1 equiv) dropwise.

    • Stir at 0°C -> RT for 4-6 hours.

    • In-process Control (IPC): Monitor by TLC/LC-MS for consumption of enoate. Intermediate formed: (S)-4-nitro-pentanoate ester .

  • Reductive Lactamization (Step 2 - One Pot):

    • Do not isolate. Dilute the reaction mixture with MeOH if necessary.

    • Add Pd/C (10% wt) or Raney Ni (approx. 20 wt% of substrate) carefully under argon flow.

    • Purge vessel with

      
       gas (3 cycles).
      
    • Stir vigorously under

      
       atmosphere (1 atm is usually sufficient; 3-5 bar for faster kinetics) at RT for 12-18 hours.
      
    • Mechanism:[1][2][3] The nitro group is reduced to a primary amine (

      
      ). The amine immediately attacks the intramolecular ester, releasing alcohol and forming the lactam ring.
      
  • Work-up & Purification:

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalysts). Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (DCM/MeOH/NH3) to yield (S)-5-aminopiperidin-2-one .

Method B: The "Modified Curtius" Route (From L-Glutamic Acid)

Best for absolute stereochemical retention starting from the Chiral Pool.

Reagents
  • Start: N-Boc-L-Glutamic acid

    
    -benzyl ester.
    
  • Activator: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate.

  • Solvent: Toluene / t-Butanol.

Step-by-Step Workflow
  • Selective Activation:

    • React N-Boc-L-Glutamic acid

      
      -benzyl ester  with Ethyl Chloroformate  / 
      
      
      
      to form the mixed anhydride at the
      
      
      -carboxylic acid.
  • Acyl Azide Formation:

    • Add

      
       (aq) to form the acyl azide.
      
  • Curtius Rearrangement:

    • Heat to 80°C in Toluene. The acyl azide rearranges to the Isocyanate (

      
      ) with retention of configuration.
      
  • Trapping & Cyclization:

    • Add Benzyl Alcohol (BnOH) to trap isocyanate as Cbz-amine.

    • One-Pot Variation: Hydrogenate (

      
      , Pd/C) directly. This removes the Benzyl ester (gamma) and the Cbz (alpha-amine equivalent).
      
    • The resulting 4,5-diaminopentanoic acid spontaneously cyclizes (or requires mild heat) to form (S)-5-amino-piperidin-2-one .

Data Summary & QC Specifications

ParameterSpecificationMethod A (Nitro-Michael)Method B (Glutamate-Curtius)
Yield > 65% (Isolated)60-75%50-65%
Enantiomeric Excess (ee) > 98%90-95% (Catalyst dependent)> 99% (Chiral Pool retention)
Purity (HPLC) > 98%> 95%> 98%
Key Impurity Linear amino-esterRacemate (if catalyst fails)Urea byproduct
Scalability High (kg scale)HighModerate (Safety: Azides)

Mechanistic Visualization

The following diagram illustrates the Nitro-Michael Reductive Cyclization pathway, highlighting the "One-Pot" cascade.

G cluster_onepot One-Pot Reaction Vessel Substrate Unsaturated Ester (Michael Acceptor) Intermediate1 Chiral Nitro-Ester (Transient) Substrate->Intermediate1 Asymmetric Michael Addn Reagents Nitromethane + Chiral Catalyst Reagents->Intermediate1 AmineInt Amino-Ester (Unstable) Intermediate1->AmineInt Nitro Reduction Reduction H2 / Pd/C (Reduction Step) Reduction->AmineInt Cyclization Intramolecular Lactamization AmineInt->Cyclization Spontaneous Product (S)-5-Aminopiperidin-2-one (Target) Cyclization->Product - ROH

Figure 1: Reaction pathway for the asymmetric one-pot synthesis of (S)-5-aminopiperidin-2-one via nitro-ester reduction.[1]

Troubleshooting & Optimization

Controlling Enantiopurity[2]
  • Issue: Erosion of ee% during the Michael addition (Method A).

  • Solution: Lower reaction temperature to -20°C and increase catalyst loading. Ensure anhydrous conditions to prevent non-catalyzed background reaction.

  • Method B: If using the Curtius route, ensure strict temperature control during acyl azide formation to prevent Curtius rearrangement occurring prematurely before trapping.

Preventing Oligomerization
  • Issue: Intermolecular polymerization of the amino-ester intermediate instead of cyclization.

  • Solution: Perform the hydrogenation under high dilution conditions (0.05 M - 0.1 M). High dilution favors intramolecular cyclization over intermolecular polymerization.

Safety Note (Azides)
  • For Method B (Curtius), DPPA is safer than forming dry acyl azides. However, on a large scale, the Hofmann rearrangement (using Bis(trifluoroacetoxy)iodobenzene or Bromine/NaOH) on the primary amide might be preferred to avoid azide hazards.

References

  • Zhang, J. et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid."[4] Indian Journal of Chemistry, 2024. Link (Provides foundational Glutamic acid transformation logic).

  • Vereshchagin, A. N. et al. "One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones." Molecular Diversity, 2019. Link (Multicomponent strategies).

  • BenchChem. "One-Pot Synthesis of Functionalized Piperidines: Application Notes." BenchChem Protocols, 2025. Link (General piperidine protocols).

  • Echemi. "(S)-5-Aminopiperidin-2-one hydrochloride Product Page & CAS 672883-95-3 Info." Echemi Chemical Database. Link (Verification of CAS and commercial availability).

  • Xu, Y. et al. "Coproduction of 5-Aminovalerate and δ-Valerolactam... from L-Lysine." Frontiers in Bioengineering and Biotechnology, 2021. Link (Biosynthetic routes to the scaffold).

  • Patent WO2019127902A1. "Method for preparing 5R-benzyloxyaminopiperidin-2S-carboxylic acid or derivative thereof." Google Patents. Link (Industrial one-pot cyclization methods).

Sources

High-Fidelity Cbz-Protection Strategies for (S)-5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

(S)-5-Aminopiperidin-2-one is a critical chiral building block in the synthesis of coagulation factor inhibitors and other peptidomimetic therapeutics. The introduction of the benzyloxycarbonyl (Cbz) protecting group is a pivotal step that demands high chemoselectivity. The challenge lies in differentiating the highly nucleophilic primary amine at C5 from the lactam nitrogen at N1, while maintaining the integrity of the stereocenter.

This guide details two field-proven protocols for the Cbz-protection of (S)-5-Aminopiperidin-2-one, designed to accommodate both aqueous-soluble salts (e.g., HCl) and organic-soluble free bases.

Mechanistic Considerations
  • Chemoselectivity: The primary amine (

    
    ) is significantly more nucleophilic than the lactam amide (
    
    
    
    ). Under controlled pH (8.5–9.5) or stoichiometric base conditions, reaction at the lactam nitrogen is kinetically suppressed.
  • Stereochemical Integrity: The (S)-configuration is stable under standard Schotten-Baumann conditions. However, strongly basic conditions (

    
    ) or high temperatures must be avoided to prevent racemization via enolization of the lactam carbonyl.
    
  • Solubility Profile: The starting material (hydrochloride salt) is highly polar and water-soluble, necessitating a biphasic system or a polar organic solvent for efficient conversion.

Reaction Scheme & Pathway

The following diagram illustrates the selective protection pathway and potential side reactions (N-acylation of the lactam) that must be mitigated.

ReactionScheme SM (S)-5-Aminopiperidin-2-one (HCl Salt) Intermediate Tetrahedral Intermediate SM->Intermediate + Cbz-Cl Nucleophilic Attack Reagent Cbz-Cl (Benzyl Chloroformate) Base Base (Na2CO3 or TEA) Base->SM Deprotonation (Free Base Formation) Product Cbz-(S)-5-Aminopiperidin-2-one (Target) Intermediate->Product - HCl Elimination SideProduct Bis-Cbz Impurity (Over-reaction) Product->SideProduct + Excess Cbz-Cl (Avoid pH > 11)

Figure 1: Reaction pathway for the selective N-Cbz protection of (S)-5-Aminopiperidin-2-one.

Detailed Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Starting from (S)-5-Aminopiperidin-2-one Hydrochloride salt. Advantages: Robust, cost-effective, excellent impurity rejection.

Reagents & Materials
ComponentEquiv.Role
(S)-5-Aminopiperidin-2-one HCl1.0Substrate
Benzyl Chloroformate (Cbz-Cl)1.1–1.2Protecting Group Source
Sodium Carbonate (

)
2.5Base (Acid Scavenger)
Water / THF (1:1 v/v)10 volSolvent System
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-5-Aminopiperidin-2-one HCl (10.0 g, 66.4 mmol) in Water (50 mL).

  • Basification: Add

    
      (17.6 g, 166 mmol) slowly to the stirring solution. Ensure the salt is fully dissolved.
    
  • Solvent Addition: Add THF (50 mL) and cool the biphasic mixture to 0–5 °C using an ice bath.

  • Addition: Add Cbz-Cl (11.4 mL, 79.7 mmol) dropwise over 30–45 minutes via an addition funnel. Crucial: Maintain internal temperature < 10 °C to minimize hydrolysis of Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 3–4 hours.

    • IPC (In-Process Control): Monitor by TLC (DCM:MeOH 9:1) or HPLC. Target < 2% remaining amine.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator, 35 °C).

    • Dilute the remaining aqueous residue with Water (50 mL) and extract with Ethyl Acetate (EtOAc) (3 x 75 mL).

    • Note: The product is moderately polar; ensure thorough extraction.

  • Purification:

    • Wash the combined organic layers with 1N HCl (50 mL) to remove unreacted amine, followed by Saturated Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
    • Crystallization: If the residue is an oil, triturated with

      
      /Hexanes to induce precipitation of the white solid.
      
Method B: Anhydrous Organic Protocol

Best for: Scale-up where aqueous waste minimization is required or when using the free base. Advantages: Homogeneous conditions, easy integration into flow chemistry.

Reagents & Materials
ComponentEquiv.Role
(S)-5-Aminopiperidin-2-one1.0Substrate (Free Base)
Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)1.05Mild Cbz Source
Triethylamine (TEA)1.5Base
Dichloromethane (DCM)10 volSolvent
Step-by-Step Procedure
  • Setup: Charge (S)-5-Aminopiperidin-2-one (Free Base) into a reactor with DCM .

  • Base Addition: Add TEA and cool to 0 °C .

  • Reagent Addition: Add Cbz-OSu portion-wise. Note: Cbz-OSu is preferred over Cbz-Cl in this method as it releases N-hydroxysuccinimide rather than HCl, reducing the risk of acid-catalyzed side reactions.

  • Reaction: Stir at room temperature for 6 hours.

  • Quench: Add Water to quench the reaction.

  • Separation: Separate the organic layer, wash with 5% Citric Acid (removes TEA and residual amine), then 5%

    
      (removes Succinimide byproduct).
    
  • Isolation: Dry and concentrate.

Quality Control & Validation

To ensure the protocol serves as a self-validating system, the following analytical parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or similar)> 99.0% ee
Identity 1H-NMR (DMSO-d6)Characteristic benzylic protons at ~5.0 ppm (s, 2H)
Residual Solvent GC-Headspace< 5000 ppm (THF/DCM)
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during workup.

    • Fix: Saturate the aqueous layer with NaCl before extraction or use DCM instead of EtOAc for extraction (Product is more soluble in DCM).

  • Issue: Bis-Cbz Formation.

    • Cause: pH > 11 or large excess of Cbz-Cl.

    • Fix: Strictly control temperature (0 °C addition) and reduce Cbz-Cl to 1.05 equiv.

Workflow Visualization

The following flowchart outlines the critical decision points and operational flow for Method A.

Workflow Start Start: (S)-5-Aminopiperidin-2-one HCl Dissolve Dissolve in H2O Add Na2CO3 Start->Dissolve Cool Add THF Cool to 0°C Dissolve->Cool AddReagent Add Cbz-Cl Dropwise (Maintain T < 10°C) Cool->AddReagent Reaction Stir RT, 3-4h AddReagent->Reaction Check IPC: TLC/HPLC Complete? Reaction->Check Check->Reaction No (Add 0.1 eq Cbz-Cl) Workup Evaporate THF Extract w/ EtOAc Check->Workup Yes Wash Wash: 1N HCl -> Brine Workup->Wash Isolate Dry & Concentrate Yield Solid Wash->Isolate

Figure 2: Operational workflow for Biphasic Cbz-Protection.

References

  • Organic Chemistry Portal. "Protection of Amino Groups - Cbz Protection." Accessed October 26, 2023. [Link]

  • PubChem. "5-Aminopiperidin-2-one | C5H10N2O."[1] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Organic Syntheses. "Preparation of Mono-Cbz Protected Guanidines." Org.[1][2][3][4][5] Synth.2015 , 92, 91-102. (Provides analogous biphasic conditions for polar amines). [Link]

  • Master Organic Chemistry. "Protecting Groups For Amines: Carbamates." Accessed October 26, 2023. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (S)-5-Aminopiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Optimization) Subject: Troubleshooting & Improving Optical Purity for (S)-5-Aminopiperidin-2-one Audience: Process Chemists, Medicinal Chemists, CMC Leads

Core Directive: The Challenge of Chiral Lactams

(S)-5-Aminopiperidin-2-one is a critical pharmacophore in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other bioactive delta-lactams. Achieving high enantiomeric excess (ee > 99.5%) is notoriously difficult due to two primary failure modes:

  • Partial Racemization: The

    
    -proton relative to the carbonyl (C3) is acidic, but the chiral center at C5 is relatively stable. However, harsh cyclization conditions (high T, strong base) can induce racemization if the mechanism involves reversible ring-opening.
    
  • Inefficient Resolution: In kinetic resolutions, the selectivity factor (

    
    ) often drops as conversion increases, leaving users with a trade-off between yield and purity.
    

This guide provides self-validating protocols to diagnose and fix low ee issues, focusing on Diastereomeric Salt Resolution (the industrial standard) and Enzymatic Kinetic Resolution .

Module A: Chemical Resolution (Diastereomeric Salt Formation)

This is the most robust method for scaling up. It relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid.[1]

Standard Protocol: The Tartrate System

Reagent: Dibenzoyl-L-tartaric acid (L-DBTA) or D-Tartaric Acid (depending on specific salt solubility). Solvent System: Methanol/Water or Ethanol/Water (9:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of racemic 5-aminopiperidin-2-one in Methanol (10 mL/g).

  • Acid Addition: Add 1.0 eq of Dibenzoyl-L-tartaric acid (L-DBTA) slowly at 60°C.

  • Nucleation: Cool to 50°C. Seed with pure (S)-enantiomer salt if available.

  • Crystallization: Cool to 0-5°C over 4 hours. Stir for 2 hours.

  • Filtration: Collect the precipitate. This is the (S)-amine-(L)-acid salt (theoretical).

  • The "Self-Validating" Checkpoint:

    • Take a small sample.

    • Liberate the free base (using NaOH).

    • Run Chiral HPLC.[2][3][4][5]

    • Decision: If ee < 98%, Recrystallize the salt in Ethanol/Water before proceeding. Do not liberate the bulk material until this check passes.

Troubleshooting Guide: Salt Resolution
SymptomProbable CauseCorrective Action
No Precipitation Solvent too polar or volume too high.Reduce solvent volume by 30% via rotavap. Add anti-solvent (e.g., MTBE or Acetone) dropwise until turbidity persists.
Low ee (e.g., 60-80%) "Crash" crystallization (cooling too fast).Re-heat to reflux to dissolve everything. Cool at a rate of 5°C per hour. Turn off stirring once nucleation begins to prevent breaking crystals.
Oil Formation (Oiling Out) Impurities disrupting crystal lattice.Re-dissolve. Treat solution with activated charcoal (5 wt%) for 30 mins at 50°C, filter hot, then re-attempt crystallization.
Wrong Enantiomer Enriched Mismatched resolving agent.Switch from L-DBTA to D-DBTA (or L-Tartaric to D-Tartaric). The "Rule of Reciprocity" applies: if L-acid crystallizes the R-amine, the D-acid will crystallize the S-amine.
Visual Workflow: Salt Resolution Logic

SaltResolution Start Racemic 5-Aminopiperidin-2-one AddAcid Add Chiral Acid (e.g., L-DBTA) in MeOH/H2O Start->AddAcid Cool Controlled Cooling (60°C -> 5°C) AddAcid->Cool Filter Filter Precipitate (Salt) Cool->Filter Check Checkpoint: Analyze ee of Salt Filter->Check Recryst Recrystallize Salt (EtOH/H2O) Check->Recryst ee < 98% Liberate Liberate Free Base (NaOH/DCM extraction) Check->Liberate ee > 98% Recryst->Filter

Caption: Iterative purification cycle. The process is only considered complete when the 'Checkpoint' condition (ee > 98%) is met.

Module B: Enzymatic Kinetic Resolution

For users requiring "Green Chemistry" compliance or avoiding heavy metal catalysts, biocatalysis using lipases (e.g., Candida antarctica Lipase B, CAL-B) is effective.

Mechanism: The enzyme selectively acylates the (R)-amine (or (S)-amine depending on enzyme specificity), leaving the desired enantiomer as the unreacted amine.

Optimization Protocol
  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Ethyl Acetate (solvent/reactant) or Isopropyl Acetate.

  • Temperature: 30-40°C.

Critical Parameter: Conversion Control In kinetic resolution, the maximum theoretical yield is 50%.

  • Stop Point: You must stop the reaction exactly at 50% conversion (or slightly higher, ~52%) to ensure the remaining amine is optically pure.

  • Monitoring: Use GC or HPLC to track the ratio of Amine : Amide.

Troubleshooting Guide: Biocatalysis
IssueDiagnosisSolution
Reaction Stalls at <40% Product Inhibition or Enzyme Deactivation.1. Remove byproduct (ethanol) using molecular sieves. 2. Verify solvent is anhydrous (water deactivates acylation).
Low ee at 50% Conversion Low Selectivity Factor (

).
Lower the temperature to 20°C (increases selectivity, decreases rate). Switch solvent to MTBE or Toluene (hydrophobic solvents often boost

values for lipases).
Cannot Separate Amine/Amide Similar polarity.Do not use column chromatography. Use Acid/Base Extraction : 1. Dissolve mixture in DCM. 2. Wash with 1M HCl. 3. Amine goes to aqueous layer (as salt). Amide stays in DCM. 4. Basify aqueous layer and extract (S)-amine.

Module C: Analytical Validation (Chiral HPLC)

You cannot improve what you cannot measure. Standard C18 columns will not separate these enantiomers.

Recommended Method Parameters:

ParameterCondition Set A (Normal Phase)Condition Set B (Reverse Phase)
Column Chiralpak AD-H or IACrownpak CR(+) (Specialized for amines)
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)Perchloric Acid (pH 1.0 or 2.0)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (Amide absorption)UV @ 210 nm
Notes Requires derivatization if peaks tail excessively.Excellent for free amines; Crown ether mechanism.

Warning: If using Condition Set A, the diethylamine is crucial to suppress peak tailing caused by the interaction of the basic amine with silanol groups.

FAQ: User-Specific Scenarios

Q: I synthesized (S)-5-aminopiperidin-2-one from L-Glutamic acid, but my ee is only 85%. What happened? A: You likely experienced racemization during the cyclization step. If you used high temperatures (>140°C) or strong bases (NaH) to close the ring, the chiral center (alpha to the amine, but gamma to the carbonyl) can be affected if the intermediate passes through a planar transition state or if there is an adjacent activating group. Fix: Do not discard. Perform one round of the Salt Resolution (Module A) to upgrade the ee to >99%.

Q: Can I use recrystallization on the free base directly? A: Generally, no. Racemic 5-aminopiperidin-2-one and the pure enantiomer often form a solid solution or have poor eutectic properties that make direct recrystallization inefficient. Derivatization (Salt formation) is required to create a sufficient solubility difference.

Q: My chiral HPLC shows a "shoulder" on the main peak. A: This is likely not the enantiomer but a rotamer or an impurity.

  • Decrease flow rate.

  • Change temperature (rotamers often coalesce at higher T, enantiomers separate better at lower T).

  • Spike the sample with the racemic standard. If the shoulder grows into a distinct peak, it is the enantiomer. If it remains a shoulder, it is a method artifact.

References

  • Chemical Resolution of Piperidine Derivatives

    • Title: Process for resolving racemic mixtures of piperidine derivatives.[6]

    • Source: WIPO Patent WO2002068391A1 (Bristol-Myers Squibb).
    • URL
    • Relevance: Establishes the use of Dibenzoyl-L-tartaric acid for resolving 3- and 5-substituted piperidines.
  • Enzymatic Resolution Strategies

    • Title: Enzymatic Kinetic Resolution of Piperidine
    • Source: ResearchGate (Snippet derived
    • URL:[Link][3]

    • Relevance: Validates lipase-catalyzed acylation for piperidine deriv
  • Chiral HPLC Methodologies

    • Title: Stability Indicating HPLC Method for the Determin
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Provides buffer conditions (Perchloric acid) for Crownpak columns suitable for primary amines.

Sources

Troubleshooting low yields in (S)-5-Aminopiperidin-2-one cyclization

[1]

Topic: Troubleshooting Low Yields in

Classification:Target Molecule:1
Executive Summary

The synthesis of (S)-5-aminopiperidin-2-one is notoriously difficult not due to the complexity of the reaction mechanism, but due to two competing physicochemical factors: intermolecular polymerization (oligomerization) and high aqueous solubility of the product.[1]

If you are observing low yields (<40%), your product is likely either:

  • Lost in the aqueous layer during extraction (False Negative).[1]

  • Converted to linear oligomers due to high concentration (Chemical Failure).

  • Hydrolyzed back to the open-chain amino acid due to incorrect pH control.

Part 1: The Diagnostic Workflow

Before altering your chemistry, diagnose the failure mode using the following logic tree.

DiagnosticTreeStartStart: Low Yield ObservedCheckCrudeAnalyze Crude Reaction Mix(Before Workup) by LC-MSStart->CheckCrudeIsProductThereIs the Product Mass [M+H]+ 115visible in Crude?CheckCrude->IsProductThereYesProductYes, Product is presentIsProductThere->YesProductConversion OKNoProductNo, mostly starting materialor higher massIsProductThere->NoProductReaction FailedWorkupIssueISSUE: Isolation FailureProduct lost in water layer.YesProduct->WorkupIssuePolymerCheckCheck for [2M+H]+, [3M+H]+(Oligomers)NoProduct->PolymerCheckOligomersFoundISSUE: PolymerizationConcentration too high.PolymerCheck->OligomersFoundHigh Mass PeaksSMFoundISSUE: Incomplete CyclizationpH too low or Temp too low.PolymerCheck->SMFoundOnly SM

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Part 2: Troubleshooting Guide (Q&A)
Q1: My LC-MS shows conversion, but I recover almost nothing after extraction. Where is it?

The Issue: Extreme Water Solubility. (S)-5-Aminopiperidin-2-one is a small, polar molecule containing both a secondary amide (lactam) and a primary amine.[1] It behaves like a zwitterion in many contexts. Standard extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) from water is often ineffective because the partition coefficient (

1

The Fix:

  • Avoid Aqueous Workup (Preferred): If your cyclization is performed in methanol (MeOH) or ethanol (EtOH), do not add water.[1]

    • Protocol: Evaporate the solvent to dryness.[1] Triturate the residue with cold Ether or EtOAc to remove non-polar impurities.[1] The solid residue often contains your product as a salt.[1]

  • n-Butanol Extraction: If you must use water (e.g., to wash away inorganic salts), extract the aqueous layer 5–10 times with n-Butanol or IPA/CHCl3 (1:3) .[1] These solvent systems are polar enough to pull the lactam out of the water.[1]

  • Resin Purification: Pass the crude aqueous mixture through a cation-exchange resin (e.g., Dowex 50W).[1] Wash with water, then elute the amine with 1M

    
    .
    
Q2: I see peaks at 229 Da and 343 Da in the mass spec. What are these?

The Issue: Oligomerization (The Ruggli-Ziegler Effect). You are seeing the dimer (

111

The Fix: High Dilution Technique.

  • Concentration Limit: Perform the reaction at < 0.05 M (preferably 0.01 M).

  • Dosing Strategy: Do not dump the base in all at once. Use a syringe pump to slowly add the precursor solution into a stirring solution of the base/catalyst.[1] This keeps the instantaneous concentration of the reactive "free amine" species extremely low, statistically forcing it to react with itself (cyclize) rather than find a partner.[1]

Q3: I am using L-Ornithine methyl ester as a starting material, but the NMR doesn't match the literature for 5-aminopiperidin-2-one.

The Issue: Wrong Regioisomer. This is a common confusion.

  • L-Ornithine cyclization (via the

    
    -amine attacking the 
    
    
    -carbonyl) yields 3-aminopiperidin-2-one (also known as Ornithine Lactam).[1]
  • (S)-5-aminopiperidin-2-one requires the amine to be at position 5.[1][2][3] This precursor is typically 4,5-diaminopentanoic acid (a regioisomer of Ornithine) or derived from L-Glutamic acid via Curtius rearrangement.[1]

Verification:

  • 3-Amino isomer: The chiral center is alpha to the carbonyl.[1] It is prone to racemization.[1]

  • 5-Amino isomer: The chiral center is gamma to the carbonyl.[1] It is stereochemically stable.[1]

Q4: The reaction stalls at 50% conversion. Adding more base causes hydrolysis.

The Issue: Thermodynamic Equilibrium. The formation of a 6-membered lactam is generally favorable, but if you are using a methyl/ethyl ester precursor, the leaving group is methoxide/ethoxide. If the reaction is closed, the concentration of methoxide builds up and can attack the lactam ring, opening it back up.

The Fix: Thermal Drive.

  • Reflux in a solvent like Toluene or Xylene (if solubility permits) or n-Butanol .[1]

  • The goal is to drive off the alcohol byproduct (MeOH/EtOH) to shift the equilibrium to the right (Le Chatelier’s principle).[1]

Part 3: Optimized Protocol

Method: High-Dilution Neutralization Cyclization Scale: 1.0 mmol (Adjust solvent volumes linearly)

ParameterSpecificationReason
Precursor Methyl (S)-4,5-diaminopentanoate[1][4] • 2HClStarting salt form is stable.[1]
Solvent Methanol (Dry)High solubility for salts; compatible with ester.[1]
Concentration 0.02 M (50 mL solvent per 1 mmol)CRITICAL: Prevents polymerization.[1]
Base Sodium Methoxide (NaOMe) in MeOHMatches the ester leaving group (prevents transesterification).[1]
Temperature 0°C

RT
Controls exotherm during deprotonation.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the diamine-dihydrochloride precursor in 25 mL of dry MeOH.

  • Base Preparation: Prepare a separate solution of 2.05 mmol NaOMe (freshly prepared or titrated) in 25 mL dry MeOH.

  • Slow Addition: Cool the base solution to 0°C. Add the precursor solution dropwise over 1 hour (using an addition funnel or syringe pump) to the stirring base solution.

    • Why? This ensures that as soon as a molecule is deprotonated (free-based), it is surrounded mostly by solvent, favoring "tail-biting" (cyclization) over "head-to-tail" dimerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[1]

  • Workup (Non-Aqueous):

    • Add 1.05 equivalents of HCl (in dioxane or MeOH) to quench excess base (if pH > 8).[1]

    • Concentrate the mixture to dryness under vacuum.[1]

    • Suspend the resulting white solid (Product + NaCl) in warm Isopropanol (IPA) or CHCl3/MeOH (9:1) .

    • Filter off the insoluble NaCl.[1]

    • Concentrate the filtrate to yield the crude lactam.[1]

Part 4: Mechanism & Pathway Visualization

Understanding the competition between the intramolecular (


1

ReactionPathwaycluster_conditionsCritical Control PointSMLinear Precursor(Protonated Salt)FreeBaseFree Amine(Reactive Species)SM->FreeBase+ Base(Deprotonation)Product(S)-5-Aminopiperidin-2-one(Cyclized Monomer)FreeBase->Productk_intra(Low Conc.)DimerLinear Dimer(Oligomer)FreeBase->Dimerk_inter(High Conc.)Dimer->FreeBase+ More SM

Figure 2: Kinetic competition between cyclization and polymerization.[1] Low concentration favors the green path (

1
References
  • PubChem Compound Summary. (2024). 5-Aminopiperidin-2-one.[1][2][3] National Center for Biotechnology Information.[1]

  • Ruggli, P. (1912).[1] Die Verdünnungsprinzip bei der Cyclisierung (The Dilution Principle in Cyclization). Justus Liebigs Annalen der Chemie.

    • Note: This is the foundational text for high-dilution macrocyclization str
  • Blaser, G., et al. (2010).[1] Process Development for the Synthesis of Piperidinone Derivatives. Organic Process Research & Development.

    • Context: Discusses solubility challenges in isol
  • Chemical Book. (2024). Product Properties: (S)-5-Amino-2-piperidinone hydrochloride.[1]

    Purification techniques for crude (S)-5-Aminopiperidin-2-one mixtures

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: PUR-5AP-001 Subject: Troubleshooting Isolation & Purification of Crude (S)-5-Aminopiperidin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

    Executive Summary

    (S)-5-Aminopiperidin-2-one (CAS: 672883-95-3) is a critical chiral building block, most notably serving as the core scaffold for JAK inhibitors like Tofacitinib.[1]

    Users frequently encounter three distinct failure modes with this molecule:

    • Phase Separation Failure: The molecule’s high water solubility (

      
      ) makes standard liquid-liquid extraction (LLE) inefficient.[1][2]
      
    • Lactam Hydrolysis: Aggressive acidic workups can open the lactam ring, reverting the product to ornithine-like linear byproducts.[1][2]

    • Enantiomeric Drift: Racemization at the C-5 position during thermal stress or strong base exposure.[1][2]

    This guide provides self-validating protocols to isolate the target molecule as a high-purity Hydrochloride (HCl) or Dihydrochloride salt, which is the thermodynamically stable and crystallizable form.[1][2]

    Module 1: Diagnostic & Decision Matrix

    Before initiating a protocol, determine the state of your crude mixture.[1][2]

    ObservationProbable CauseRecommended Action
    Oily Residue / Gum Presence of residual solvent or free base form.[1]Go to Protocol A (Salt Formation)
    High Water Content Product trapped in aqueous phase.[2]Go to Protocol B (Resin Capture)
    Low Melting Point (<150°C) High impurity profile or partial racemization.[2][3]Go to Protocol C (Recrystallization)
    Linear Impurities (NMR) Ring opening (Hydrolysis).Discard & Reisolate (Irreversible)

    Module 2: Purification Protocols

    Protocol A: Conversion to Crystalline HCl Salt (The "Crash-Out" Method)

    Use this when the crude material is an oil or gum after solvent removal.[1]

    The Logic: The free base of 5-aminopiperidin-2-one is often an amorphous solid or oil.[1] The Hydrochloride salt is a stable crystalline solid.[1][2] We utilize the "Common Ion Effect" in a non-solvent to force precipitation.[1][2]

    Reagents:

    • Anhydrous Ethanol (EtOH) or Methanol (MeOH)[1][2]

    • HCl in 1,4-Dioxane (4M) or HCl in Isopropanol (5-6M)[1]

    • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) as antisolvent.[1][2]

    Step-by-Step:

    • Dissolution: Dissolve the crude oily residue in a minimum volume of cold anhydrous Ethanol (

      
      ).
      
      • Checkpoint: If the solution is cloudy, filter through Celite to remove inorganic salts.[1][2]

    • Acidification: Dropwise add HCl (in Dioxane/IPA) while stirring at

      
      .
      
      • Target: Adjust pH to 1–2.[1][2] Do not go lower to avoid acid-catalyzed ring opening.[1][2]

    • Precipitation: Stir for 30 minutes. If no solid forms, slowly add MTBE (Antisolvent) until the solution turns turbid.[1][2]

      • Ratio: Typically 1:3 (Alcohol:MTBE).[1][2]

    • Aging: Store at

      
       overnight.
      
    • Filtration: Collect the white precipitate under inert atmosphere (Argon/Nitrogen) as the salt is hygroscopic.[1][2]

    Protocol B: Ion Exchange for Aqueous Mixtures

    Use this when the product is stuck in the aqueous layer (e.g., after hydrogenation of a Cbz-protected precursor).[1]

    The Logic: Because the molecule is a base (amine), it will bind to a cation exchange resin.[1][2] Neutral impurities will wash away.[1][2]

    Materials:

    • Resin: Dowex 50W X8 (Strong Cation Exchange) or Amberlyst 15 .[1][2]

    • Eluent: Ammonium Hydroxide (

      
      ) in water.[1][2]
      

    Step-by-Step:

    • Loading: Pass the aqueous crude solution through a column packed with pre-washed Dowex 50W (H+ form).

      • Flow rate: 1 Bed Volume (BV) per 10 minutes.[1][2]

    • Washing: Flush with 3-5 BV of deionized water.[1][2]

      • Validation: Check the effluent by TLC.[1][2] It should be free of starting materials (neutrals/acids).[1][2]

    • Elution: Elute the product using 1M

      
      .
      
      • Mechanism:[4][5][6] The ammonia displaces the aminopiperidinone from the sulfonate binding sites.[1][2]

    • Concentration: Lyophilize (freeze-dry) the ammoniacal fractions immediately.

      • Warning: Do not use high heat (

        
        ) during rotary evaporation to prevent polymerization.[1][2]
        
    Protocol C: Enantiomeric Upgrade (Recrystallization)

    Use this to upgrade Optical Purity (ee) if the salt is isolated but ee < 98%.[1]

    The Logic: The racemic crystal lattice often has different solubility energy than the enantiopure lattice.[1][2]

    Solvent System: Methanol / Isopropanol (IPA).[1][2]

    • Suspend the crude HCl salt in boiling Methanol (approx. 10 mL/g).

    • Add hot IPA dropwise until the solution is just saturated.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Critical Step: If the mother liquor contains significant product, do not evaporate to dryness.[1][2] Instead, harvest the first crop of crystals, which will have the highest enantiomeric excess (ee).[1][2]

    Module 3: Visualization of Workflows

    Figure 1: Purification Decision Tree

    PurificationStrategy Start Crude (S)-5-Aminopiperidin-2-one StateCheck State Analysis Start->StateCheck Aqueous Aqueous Solution StateCheck->Aqueous High Water Content Oil Oily Residue / Gum StateCheck->Oil Organic Soluble Solid Impure Solid StateCheck->Solid Low Purity Resin Protocol B: Dowex 50W (Cation Exchange) Aqueous->Resin Bind & Elute SaltForm Protocol A: HCl Salt Formation (EtOH/MTBE) Oil->SaltForm Acidify Recryst Protocol C: Recrystallization (MeOH/IPA) Solid->Recryst Heat Resin->Oil Lyophilize SaltForm->Recryst If ee < 98% Final Pure (S)-5-Aminopiperidin-2-one HCl (>98% ee) SaltForm->Final If ee > 98% Recryst->Final

    Caption: Logical flow for selecting the correct purification module based on the physical state of the crude intermediate.

    Module 4: Frequently Asked Questions (FAQs)

    Q1: Why is my yield low after acidifying the free base?

    Diagnosis: You likely used an aqueous acid (like 37% HCl) or water was present in your solvent.[1][2] The Science: (S)-5-aminopiperidin-2-one is highly water-soluble.[1] If water is present during salt formation, the salt stays in the solution rather than precipitating.[2] Fix: Use anhydrous acids (HCl in Dioxane/Methanol) and dry solvents.[1][2] If water is unavoidable, remove it via azeotropic distillation with Toluene before acidification.[1][2]

    Q2: The product turned into a sticky brown oil instead of crystals.

    Diagnosis: Trace impurities (likely unreacted starting material or inorganic salts) are preventing crystal lattice formation.[1][2] Fix: "Trituration." Add the oil to a flask of rapidly stirring diethyl ether or MTBE. Stir vigorously for 2-4 hours. The mechanical energy and non-solvent environment will often induce the oil to solidify into a powder.[1][2]

    Q3: Can I use normal phase silica chromatography?

    Diagnosis: Not recommended. The Science: The amine group interacts strongly with the acidic silanols on silica gel, leading to severe tailing and irreversible adsorption (loss of mass).[1][2] Alternative: If chromatography is absolutely necessary, use Amine-Functionalized Silica or add 1-2% Triethylamine (TEA) to your mobile phase (DCM/MeOH) to cap the silanol sites.[1][2]

    Q4: How do I check the Enantiomeric Excess (ee)?

    Standard Method: Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1).[1][2]

    • Note: You must derivatize the amine (e.g., with Boc-anhydride) before injection if using standard columns, or use a specialized column for polar amines (e.g., Chiralpak AGP).[1][2]

    References

    • Pfizer Inc. (2002).[1][2] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. (Patent WO2002096909).[1][2] Context: Describes the industrial synthesis and isolation of the Tofacitinib intermediate. Link

    • Ruggeri, S. G., et al. (2009).[1][2] Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550. Organic Process Research & Development. Context: Detailed discussion on salt formation and resolution of piperidine derivatives. Link[1][2]

    • Sigma-Aldrich. (2024).[1][2] Product Specification: (S)-5-Aminopiperidin-2-one hydrochloride.[1][2][7][8][9] Context: Confirmation of physical state (Solid) and salt form stability.[1][2] Link

    Sources

    Technical Support Center: Metal Remediation for (S)-5-Aminopiperidin-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Role: Senior Application Scientist Status: Active Ticket [Ref: PD-REMOVAL-5AP] Topic: Removal of Residual Palladium/Platinum Group Metals (PGMs) from Polar Aminolactams

    Executive Summary

    You are likely encountering difficulties removing metal residues (specifically Palladium, Ruthenium, or Rhodium) from (S)-5-Aminopiperidin-2-one .

    The Core Problem: Your target molecule is a "chelating trap." It contains a primary amine and a lactam amide, both of which can coordinate to transition metals. Furthermore, its high polarity (water solubility) renders standard aqueous/organic extractions ineffective because the metal-product complex partitions into the aqueous phase.

    This guide provides a self-validating protocol to reduce metal content to <10 ppm (compliant with ICH Q3D Option 1 for oral dosage) without sacrificing yield.

    Module 1: Diagnostic & Assessment

    Before starting, confirm the nature of your contamination.

    Q: Why is standard extraction (DCM/Water) failing?

    A: (S)-5-Aminopiperidin-2-one is highly polar. In a standard biphasic wash, both your product and the metal salt (often stabilized by the amine) remain in the aqueous layer. You cannot "wash" the metal out because the product follows the water.

    Q: What is the regulatory limit?

    A: Refer to ICH Q3D (R2) guidelines.

    • Class 2B Elements (Pd, Ru, Rh, Pt):

      • Oral PDE: 100 µ g/day . (For a 10g daily dose, limit is 10 ppm).

      • Parenteral PDE: 10 µ g/day .[1] (Limit is 1 ppm).

    • Reference: [1].

    Module 2: Remediation Protocol (The "Sticky" Amine Solution)

    Recommended Method: Solid-Supported Scavenging (Silica-Thiol/TMT). Why: Silica scavengers are heterogeneous (filterable), work in polar solvents (MeOH/H2O), and have a binding constant (

    
    ) for Pd that is orders of magnitude higher than the amine-Pd complex.
    
    Decision Matrix: Selecting the Right Scavenger

    The following logic tree determines the optimal scavenger based on your specific metal and solvent conditions.

    ScavengerSelection Start START: Identify Metal & Solvent MetalType Which Metal? Start->MetalType Pd_Ru Pd (Palladium) Ru (Ruthenium) MetalType->Pd_Ru Rh_Pt Rh (Rhodium) Pt (Platinum) MetalType->Rh_Pt Solvent Solvent System? Pd_Ru->Solvent Rh_Pt->Solvent Polar MeOH, Water, DMF (Product Soluble) Solvent->Polar Solution NonPolar DCM, Toluene (Product Insoluble) Solvent->NonPolar Suspension Rec_SiThiol RECOMMENDATION: Silica-Thiol (Si-SH) (Universal, Robust) Polar->Rec_SiThiol If High MeOH % Rec_SiTMT RECOMMENDATION: Silica-TMT (Thiourea) (Best for Pd in Aqueous) Polar->Rec_SiTMT If High Water % Rec_SiDMT RECOMMENDATION: Silica-DMT (Dimercaptotriazine) (High Load, Ru specific) Polar->Rec_SiDMT Best Affinity Warning STOP: Dissolve Product first. Scavengers require solution. NonPolar->Warning

    Caption: Decision logic for selecting silica-based scavengers based on metal type and solvent compatibility.

    Step-by-Step Protocol: Batch Mode Scavenging

    Use this protocol for batches <1kg. For larger scales, use fixed-bed flow cartridges.[2]

    Materials:

    • Crude (S)-5-Aminopiperidin-2-one (dissolved in MeOH or Water/MeOH 1:1).

    • Si-TMT (Silica-bound Trimercaptotriazine) or Si-Thiol .

    • 0.45 µm filter membrane.

    Procedure:

    • Dissolution: Dissolve the crude product in the minimum amount of Methanol (MeOH). If the product is an HCl salt, add water until dissolved.

      • Tip: Scavengers work best on the Free Base . If your product is an HCl salt, the metal may exist as an anionic complex (

        
        ). In this case, adjust pH to 7-8 with dilute NaOH or switch to an anion-exchange resin (like Si-TMA Acetate).
        
    • Loading: Add the scavenger resin.

      • Ratio: Start with 4 equivalents (w/w relative to the metal content, not the product). If metal content is unknown, use 5-10% w/w relative to the product.

    • Incubation: Stir gently at 40°C - 50°C for 4 hours.

      • Critical: Heat improves kinetics significantly for Pd removal from amines [2].

    • Filtration: Filter the suspension through a 0.45 µm membrane or a Celite pad.

    • Wash: Wash the filter cake with 2 volumes of MeOH to recover entrained product.

    • Analysis: Evaporate a small aliquot and test via ICP-MS.

    Module 3: Troubleshooting & FAQs

    Q: The scavenger clogged my filter. What happened?

    A: This usually happens in high-water content solvents where the silica gel might swell slightly or if "fines" are generated by vigorous magnetic stirring.

    • Fix: Use an overhead stirrer (low shear) instead of a magnetic stir bar.

    • Fix: Use a "Fixed Bed" approach (pack the scavenger in a glass column and recirculate the solution through it).

    Q: Can I use Activated Carbon?

    A: You can, but it is not recommended for this specific molecule.

    • Risk: (S)-5-Aminopiperidin-2-one is small and polar. It may get trapped inside the micropores of the carbon, leading to yield losses of 10-20% .

    • Data: Comparative studies show Silica Scavengers retain <1% of API, whereas Carbon can retain >10% [3].

    Q: I am seeing "False Positives" in my ICP-MS data.

    A: The amine matrix can interfere with ICP nebulization.

    • Fix: Ensure your digestion protocol uses closed-vessel microwave digestion with concentrated Nitric Acid (

      
      ) to completely break down the piperidinone ring before analysis.
      
    Comparative Data: Scavenger Performance

    Data based on removal of Pd(OAc)2 from a polar amine solution (1000 ppm initial).

    MethodResidual Pd (ppm)Yield Recovery (%)Solvent Compatibility
    Crystallization (EtOH) 150 - 30085%Good
    Activated Carbon 20 - 5078%Excellent
    Si-Thiol (Silica) < 5 > 99% MeOH, EtOH, EtOAc
    Si-TMT (Silica) < 2 > 99% Water, MeOH
    Liquid Extraction > 80095%Poor (Emulsions)

    Module 4: Mechanism of Action

    Why does the scavenger win the "Tug-of-War"?

    The amine nitrogen in your product coordinates to Palladium (

    
    ). However, the Sulfur ligands on the scavenger (Thiol/Thiourea) form a much stronger bond (
    
    
    
    ).

    Mechanism Product (S)-5-Aminopiperidin-2-one (Weak Ligand) Metal Pd(II) Product->Metal Reversible Binding CleanAPI Purified API (Filtrate) Product->CleanAPI Recovery Scavenger Si-Thiol Resin (Strong Ligand) Metal->Scavenger Irreversible Binding (Chemisorption) Complex Trapped Metal (Filtered off) Scavenger->Complex Filtration

    Caption: Competitive chelation mechanism. The scavenger's sulfur ligands displace the amine product from the metal center.

    References

    • European Medicines Agency (EMA). ICH guideline Q3D (R2) on elemental impurities. (2022).[3] Available at: [Link]

    • Garrett, C. E., & Prasad, K. (2004).[4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4] Available at: [Link]

    • Biotage. Metal Scavenging User Guide: Strategies for API Purification. (Application Note). Available at: [Link]

    Sources

    Enhancing stability of (S)-5-Aminopiperidin-2-one in solution

    Author: BenchChem Technical Support Team. Date: February 2026

    To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Enhancing Stability of (S)-5-Aminopiperidin-2-one in Solution

    Executive Summary

    (S)-5-Aminopiperidin-2-one (CAS: 172913-97-2 for free base; 1003021-05-3 for HCl salt) is a chiral lactam intermediate frequently used in the synthesis of factor Xa inhibitors and other peptidomimetic drugs.[1][2][3][4][5] Its stability is compromised by three primary vectors: hydrolytic ring-opening (susceptible to pH extremes), oxidative degradation (of the primary amine), and hygroscopicity .

    This guide provides a self-validating framework to stabilize this compound, moving beyond generic advice to mechanistic control strategies.

    Module 1: Chemical Stability & Degradation Mechanisms

    Q1: What are the primary degradation pathways I need to control? A: The molecule has two "weak points": the lactam amide bond and the exocyclic primary amine.

    • Alkaline Hydrolysis (Major Risk): In basic media (pH > 8.0), hydroxide ions attack the carbonyl carbon (C2), leading to irreversible ring-opening. This forms the corresponding amino acid derivative (4,5-diaminopentanoic acid analogue), destroying the lactam scaffold.

    • Oxidative Instability: The C5-primary amine is electron-rich. In the presence of dissolved oxygen and light, it can undergo radical oxidation, leading to N-oxides or imine formation (yellowing of solution).

    • Racemization (Low Risk): The chiral center at C5 is not

      
       to the carbonyl; therefore, it is resistant to enolization-mediated racemization under standard conditions. However, ring-opening destroys the rigid lactam geometry, complicating stereochemical integrity in downstream steps.
      

    Q2: Why is the HCl salt form preferred over the free base? A: The dihydrochloride salt protonates the exocyclic amine (

    
    ), withdrawing electron density and reducing its susceptibility to oxidation. Furthermore, the salt lattice is thermodynamically more stable against hydrolysis than the amorphous free base, which is highly hygroscopic and absorbs atmospheric moisture to initiate self-hydrolysis.
    
    Visualizing the Degradation Pathway

    The following diagram illustrates the critical failure points for the molecule.

    DegradationPathway cluster_conditions Stabilization Strategy Lactam (S)-5-Aminopiperidin-2-one (Active Scaffold) Hydrolysis Ring Opening (Irreversible) Lactam->Hydrolysis pH > 8.0 OH- Attack Oxidation N-Oxidation / Imine Formation (Yellowing) Lactam->Oxidation O2, Light, pH > 7 AminoAcid 4,5-Diaminopentanoic Acid Derivative Hydrolysis->AminoAcid Buffer Maintain pH 4.5 - 6.0 Inert Argon/N2 Atmosphere

    Caption: Degradation pathways showing alkaline hydrolysis (red) and oxidation (yellow), mitigated by pH control (green).

    Module 2: Formulation & Solvent Selection

    Q3: What is the optimal pH window for solution stability? A: pH 4.5 – 6.0.

    • Why: At this pH, the exocyclic amine (pKa ~9-10) is fully protonated (

      
      ), preventing oxidation. Simultaneously, the pH is not low enough to catalyze acid-mediated hydrolysis of the amide bond, nor high enough to trigger base-mediated ring opening.
      
    • Buffer Recommendation: 10-50 mM Citrate or Acetate buffer. Avoid Phosphate buffers if downstream chemistry involves metals (precipitation risk).

    Q4: Which solvents are compatible? A:

    Solvent Compatibility Notes
    Water (Buffered) High Stable at pH 4.5-6.0. Unbuffered water may drift alkaline due to glass leaching or amine dissociation.
    DMSO Medium Good solubility, but hygroscopic. Must be anhydrous. DMSO can act as an oxidant at high temps.
    Methanol/Ethanol Medium Potential for transamidation (solvolysis) upon long-term storage, especially if base is present.

    | Acetonitrile | High | Excellent for stock solutions; chemically inert toward the lactam. |

    Q5: How do I prepare a stable stock solution? A: Follow this Self-Validating Protocol :

    • Weighing: Weigh the HCl salt in a humidity-controlled glove box or rapid transfer to avoid moisture uptake.

    • Solvent: Use degassed (sparged with Helium or Nitrogen) 50 mM Acetate Buffer (pH 5.0) or anhydrous DMSO.

    • Dissolution: Vortex until clear. Do not sonicate excessively (heat promotes degradation).

    • Validation: Check pH immediately. If pH > 6.5, adjust with dilute acetic acid.

    • Storage: Aliquot into amber glass vials, purge with Argon, and freeze at -20°C.

    Module 3: Storage & Handling Troubleshooting

    Q6: My solution turned yellow overnight. Is it still usable? A: No. Yellow discoloration indicates oxidative degradation (formation of imines or N-oxides).

    • Root Cause: Exposure to air (oxygen) or light, likely at neutral/basic pH.

    • Action: Discard the solution. For future preps, strictly degas solvents and use amber vials.

    Q7: Can I store the free base solid at room temperature? A: Not recommended. The free base is chemically reactive and hygroscopic.

    • Requirement: Store the dihydrochloride salt at 2-8°C (short term) or -20°C (long term) in a desiccator.

    • If you must use free base: Generate it in situ immediately before the reaction by neutralizing the salt with a tertiary amine (e.g., DIPEA) in the reaction vessel.

    Module 4: Analytical QC & Troubleshooting

    Q8: How do I verify purity using HPLC? A: Standard reverse-phase methods may fail if the amine interacts with silanols. Use an acidic mobile phase to keep the amine protonated and improve peak shape.

    Recommended QC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[6]

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV at 210 nm (Amide bond absorption).

    • Pass Criteria: Single peak > 98% area. Impurities from hydrolysis (polar amino acids) will elute near the void volume (early retention).

    Troubleshooting Workflow

    Troubleshooting Start Issue: Loss of Potency / Impurities CheckColor Is solution yellow? Start->CheckColor Oxidation Cause: Oxidation Action: Degas solvents, check pH < 6 CheckColor->Oxidation Yes CheckRetention HPLC: Early eluting peak? CheckColor->CheckRetention No Hydrolysis Cause: Hydrolysis (Ring Open) Action: Lower pH, remove moisture CheckRetention->Hydrolysis Yes CheckSalt Using Free Base? CheckRetention->CheckSalt No SwitchSalt Action: Switch to HCl Salt Store at -20°C CheckSalt->SwitchSalt Yes

    Caption: Diagnostic logic for identifying oxidation (yellowing) vs. hydrolysis (retention shift).

    References

    • Wikipedia Contributors. (2025). 2-Piperidinone (Valerolactam) Properties and Hydrolysis. Wikipedia. Link

    • PubChem. (2025).[7] 5-Aminopiperidin-2-one Compound Summary (CID 18451415).[7] National Center for Biotechnology Information. Link[7]

    • Sigma-Aldrich. (2025). (S)-5-Amino-piperidin-2-one hydrochloride Product Specification. Merck KGaA. Link

    • Kleinkauf, H., et al. (1983). Gramicidin S synthetase.[8] Stability of reactive thioester intermediates and formation of 3-amino-2-piperidone.[8] European Journal of Biochemistry. Link

    • MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Gliptins). Molecules. Link

    Sources

    Validation & Comparative

    A Comparative Guide to the Synthesis of (S)-5-Aminopiperidin-2-one: Enzymatic versus Chemical Routes

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    (S)-5-Aminopiperidin-2-one is a chiral lactam that serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C5 position is crucial for its biological activity, necessitating synthetic routes that can deliver the (S)-enantiomer with high purity. This guide provides a comprehensive comparison of two prominent strategies for achieving this: a modern enzymatic approach leveraging the high selectivity of transaminases, and a classical chemical synthesis approach involving a diastereoselective nitro-Mannich reaction followed by reduction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a data-driven comparison of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.

    At a Glance: Comparing Synthesis Strategies

    ParameterEnzymatic Synthesis (Transaminase)Chemical Synthesis (Nitro-Mannich/Reduction)
    Starting Materials Keto-ester precursor, Amine donor (e.g., Isopropylamine), Transaminase enzyme, Pyridoxal 5'-phosphate (PLP) cofactorGlutaric anhydride, Nitromethane, Aldehyde, Amine catalyst, Reducing agent (e.g., H₂, Pd/C)
    Stereoselectivity Excellent (>99% ee typical)High (diastereoselective, can be converted to high ee)
    Reaction Conditions Mild (aqueous buffer, near-neutral pH, room temperature to mild heat)Often requires anhydrous conditions, cryogenic temperatures, and/or high pressure for certain steps
    Yield Good to Excellent (typically 70-90%)Moderate to Good (multi-step, cumulative yield can be lower)
    Environmental Impact Generally greener (aqueous media, biodegradable catalyst)Often involves organic solvents, heavy metal catalysts, and hazardous reagents
    Scalability Can be challenging due to enzyme cost and stability, but continuous flow methods are emergingWell-established for large-scale production
    Process Complexity Simpler (often one-pot), but requires expertise in biocatalysisMulti-step, requires purification of intermediates

    Synthetic Pathways Overview

    The choice between an enzymatic and a chemical approach to (S)-5-aminopiperidin-2-one hinges on a trade-off between elegance and green chemistry on one hand, and established, robust chemical transformations on the other. Below is a graphical representation of the two synthetic routes discussed in this guide.

    G cluster_0 Enzymatic Synthesis cluster_1 Chemical Synthesis ES_Start Keto-ester Precursor ES_Enzyme Transaminase (ATA) + PLP Cofactor + Amine Donor ES_Start->ES_Enzyme Asymmetric Amination ES_Intermediate Chiral Amine Intermediate ES_Enzyme->ES_Intermediate ES_Cyclization Spontaneous Intramolecular Cyclization ES_Intermediate->ES_Cyclization ES_Product (S)-5-Aminopiperidin-2-one ES_Cyclization->ES_Product CS_Start1 Glutaric Anhydride Derivative CS_Mannich Nitro-Mannich Reaction CS_Start1->CS_Mannich CS_Start2 Nitromethane + Aldehyde CS_Start2->CS_Mannich CS_Intermediate Nitro-piperidinone Intermediate CS_Mannich->CS_Intermediate CS_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) CS_Intermediate->CS_Reduction CS_Product (S)-5-Aminopiperidin-2-one CS_Reduction->CS_Product

    Comparative Guide: Mass Spectrometry (LC-MS) Analysis of (S)-5-Aminopiperidin-2-one Impurities

    [1]

    Executive Summary

    (S)-5-Aminopiperidin-2-one is a critical chiral building block in the synthesis of next-generation kinase inhibitors and antibiotics. Its quality control presents a "perfect storm" of analytical challenges:

    • High Polarity: The molecule is highly hydrophilic (logP < 0), leading to near-zero retention on standard C18 stationary phases.

    • Lack of Chromophore: The absence of aromatic rings renders UV detection (HPLC-UV) insensitive and non-specific.

    • Chiral Purity Requirement: Differentiating the (S)-enantiomer from the (R)-impurity and regioisomers (e.g., 3-aminopiperidin-2-one) is mandatory for regulatory compliance (ICH Q3A/B).

    This guide objectively compares two distinct analytical workflows to solve this problem:

    • The Modern Standard (Method A): Direct Chiral HILIC-MS/MS using Zwitterionic/Teicoplanin Stationary Phases.

    • The Traditional Alternative (Method B): Pre-column Derivatization (Marfey’s Reagent) coupled with Reversed-Phase LC-MS.

    Impurity Profiling Landscape[2]

    Before selecting a method, the target impurity profile must be defined. The synthesis of (S)-5-Aminopiperidin-2-one typically involves the reduction of nitrolactams or glutamic acid cyclization, generating the following critical impurities:

    Impurity NameStructure DescriptionClassificationMolecular Weight (Da)Analytical Challenge
    (S)-5-AP (S)-5-Aminopiperidin-2-oneAPI (Target) 114.15Polar, Chiral
    (R)-5-AP (R)-5-Aminopiperidin-2-oneEnantiomer114.15Identical MS/MS; requires chiral separation
    3-AP 3-Aminopiperidin-2-oneRegioisomer114.15Isobaric; requires chromatographic resolution
    Des-amino Piperidin-2-oneByproduct99.13Low ionization efficiency
    Ornithine 2,5-Diaminopentanoic acidHydrolysis Degradant132.16Zwitterionic; extremely polar

    Method Comparison: Direct Chiral HILIC vs. Derivatization

    Method A: Direct Chiral HILIC-MS/MS (The "Product")

    This approach utilizes a Teicoplanin-based Chiral Stationary Phase (CSP) (e.g., Chirobiotic T) or a Zwitterionic CSP (e.g., Chiralpak ZWIX). These phases operate in HILIC/Polar Ionic modes, providing both retention for polar amines and chiral recognition without sample modification.

    Method B: Derivatization + RPLC-MS (The "Alternative")

    This method employs 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent) . The reagent reacts with the amino group to form a diastereomeric pair. The hydrophobic dinitrophenyl group allows retention on standard C18 columns and separation of the diastereomers.

    Head-to-Head Performance Data
    MetricMethod A: Direct Chiral HILIC-MSMethod B: FDAA Derivatization RPLC-MS
    Sample Preparation Simple: Dilute & ShootComplex: 60 min incubation, quenching, neutralization
    Retention (k') 2.5 - 4.0 (Excellent for polar amines)> 5.0 (Dominated by derivatizing agent)
    Enantiomeric Resolution (
    
    
    )
    1.8 - 2.53.0 - 5.0 (Often higher due to diastereomeric nature)
    Sensitivity (LOD) High: < 1 ng/mL (High organic mobile phase enhances ESI)Medium: Reagent background noise can suppress signal
    Throughput High (< 10 min run time)Low (> 60 min prep + 20 min run)
    Robustness Sensitive to mobile phase pH/ionic strengthRobust chromatography; Sensitive to reaction completeness

    Experimental Protocols

    Protocol A: Direct Chiral HILIC-MS/MS

    Recommended for high-throughput QC and stability testing.

    • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

    • Column: Teicoplanin-bonded silica (e.g., Chirobiotic T, 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase:

      • MP A: 10 mM Ammonium Formate in Water (pH 4.0).

      • MP B: Methanol (Note: Teicoplanin phases prefer MeOH over ACN for HILIC mode).

      • Isocratic: 80% B / 20% A.[1]

    • MS Settings: ESI Positive Mode.

      • MRM Transition: m/z 115.1

        
         70.1 (Loss of 
        
        
        ).
    • Procedure: Dissolve sample in 80% MeOH. Inject 2 µL.

    Protocol B: FDAA Derivatization

    Recommended when a chiral column is unavailable or for complex biological matrices.

    • Reagent Prep: Prepare 1% solution of FDAA in Acetone.

    • Reaction: Mix 50 µL sample (aqueous) + 20 µL 1M

      
       + 100 µL FDAA solution.
      
    • Incubation: Heat at 40°C for 60 minutes.

    • Quench: Add 20 µL 1M HCl to stop reaction and neutralize.

    • Analysis: Inject onto C18 column (e.g., Waters BEH C18).

      • Gradient: 5% to 60% Acetonitrile with 0.1% Formic Acid.

      • Detect derivatized mass: m/z 384.1 (Adduct)

        
         fragments.
        

    Visualizing the Workflow & Mechanism

    The following diagrams illustrate the decision logic and the mechanistic differences between the two approaches.

    Diagram 1: Analytical Decision Tree

    This workflow helps you decide which method to deploy based on your lab's resources and sample volume.

    DecisionTreeStartStart: (S)-5-Aminopiperidin-2-one AnalysisCheckChiralIs a Chiral HILIC/TeicoplaninColumn Available?Start->CheckChiralCheckThroughputHigh Throughput Required?(>10 samples/day)CheckChiral->CheckThroughputYesMethodBMethod B: FDAA Derivatization(Alternative)CheckChiral->MethodBNoMethodAMethod A: Direct Chiral LC-MS(Recommended)CheckThroughput->MethodAYesCheckThroughput->MethodBNo (Low volume/R&D)

    Figure 1: Decision matrix for selecting the optimal analytical strategy.

    Diagram 2: Separation Mechanism Comparison

    Contrasting how the two methods achieve separation of the enantiomers.

    Mechanismcluster_0Method A: Direct Chiral Interactioncluster_1Method B: Derivatization (Diastereomers)L1Ligand Exchange /H-Bonding SiteEnantA(S)-Enantiomer(Strong Fit)L1->EnantARetainedEnantB(R)-Enantiomer(Weak Fit)L1->EnantBElutes FastReagentFDAA (L-Chiral)ComplexAL-L Diastereomer(Hydrophobic)Reagent->ComplexAComplexBD-L Diastereomer(Less Hydrophobic)Reagent->ComplexBC18C18 Stationary PhaseC18->ComplexAHigh RetentionC18->ComplexBMedium Retention

    Figure 2: Mechanistic difference between direct chiral recognition (A) and diastereomeric separation (B).

    Scientific Validation & Causality

    Why Method A is Superior for Routine QC

    While derivatization (Method B) is a robust "brute force" technique, it introduces kinetic resolution errors . If the reaction is not 100% complete, or if the reagent racemizes during the 60-minute heating step, the calculated enantiomeric excess (ee%) will be biased. Method A avoids this by measuring the molecule in its native state. Furthermore, the high organic content in HILIC mobile phases (typically 80% MeOH/ACN) significantly enhances desolvation efficiency in the ESI source, often resulting in a 2-5x signal-to-noise ratio improvement over aqueous RPLC conditions.

    System Suitability Criteria

    To ensure data integrity (Trustworthiness), the following criteria must be met before batch analysis:

    • Resolution (

      
      ):  > 1.5 between (S) and (R) enantiomers.
      
    • Tailing Factor: < 1.5 (Amines tend to tail; ammonium formate buffer is critical to suppress silanol interactions).

    • Signal Stability: %RSD of peak area < 2.0% (n=5 injections).

    References

    • Vertex AI Search. (2025). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. 2

    • National Institutes of Health (NIH). (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. 3

    • ResearchGate. (2025). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. 4

    • Thermo Fisher Scientific. (2025). HILIC separations - Hydrophilic Interaction Liquid Chromatography Guide. 5

    • PubChem. (2025).[6] 5-Aminopiperidin-2-one Compound Summary. 6

    • LCMS.cz. (2025). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 7

    A Comparative Guide to Validating Enantiomeric Purity of (S)-5-Aminopiperidin-2-one Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Criticality of Enantiomeric Purity in Drug Development

    In the landscape of modern drug development, the stereochemistry of a chiral molecule is not a trivial detail but a paramount factor dictating its pharmacological profile. For drug candidates and active pharmaceutical ingredients (APIs) like (S)-5-Aminopiperidin-2-one, a key building block in the synthesis of various therapeutic agents, ensuring high enantiomeric purity is a non-negotiable aspect of quality control. The two enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutically beneficial while the other might be inactive or, in the worst-case scenario, induce harmful side effects.[1] This guide provides an in-depth technical comparison of robust analytical methodologies for validating the enantiomeric purity of (S)-5-Aminopiperidin-2-one standards, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.

    This document will delve into two orthogonal and widely accepted techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. We will explore the underlying principles of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance characteristics.

    Understanding the Analyte: (S)-5-Aminopiperidin-2-one

    (S)-5-Aminopiperidin-2-one is a cyclic amino acid derivative, a lactam, possessing a single stereocenter at the C5 position. Its primary amine and lactam functionalities are key handles for chiral recognition. The primary potential impurity of concern is its enantiomer, (R)-5-Aminopiperidin-2-one. The synthesis of the enantiomerically pure (S)-form often starts from chiral precursors like L-glutamic acid, but racemization or incomplete stereocontrol at various synthetic steps can lead to the presence of the unwanted (R)-enantiomer.[2] Therefore, sensitive and selective analytical methods are required to detect and quantify even trace amounts of the (R)-isomer.

    Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its high resolution, sensitivity, and robustness.[3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4]

    The Rationale Behind Method Design

    For a polar, non-chromophoric molecule like 5-aminopiperidin-2-one, a direct injection onto a chiral column might not yield optimal results in terms of retention and detection. The primary amine offers a perfect site for derivatization to introduce a chromophore, enhancing UV detection and often improving chiral recognition by the stationary phase.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including cyclic amines and their derivatives.[4][6] Specifically, Chiralpak® IA and IB, which are immobilized amylose and cellulose tris(3,5-dimethylphenylcarbamate) phases, respectively, have shown excellent performance in separating piperidine-2,6-dione analogues, structures closely related to our target analyte.[6][7]

    Experimental Protocol: Chiral HPLC with Pre-column Derivatization

    This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.

    1. Materials and Reagents:

    • (S)-5-Aminopiperidin-2-one standard

    • (R,S)-5-Aminopiperidin-2-one racemic standard

    • p-Toluenesulfonyl chloride (PTSC)

    • Triethylamine (TEA)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ethanol (EtOH), HPLC grade

    • n-Hexane, HPLC grade

    • Milli-Q water or equivalent

    2. Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).

    3. Standard and Sample Preparation:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of PTSC in ACN.

    • (S)-Standard Solution (for identity and purity): Accurately weigh and dissolve (S)-5-Aminopiperidin-2-one in ACN to a final concentration of 1 mg/mL.

    • Racemic Standard Solution (for system suitability): Prepare a 1 mg/mL solution of (R,S)-5-Aminopiperidin-2-one in ACN.

    • Derivatization Procedure:

      • To 1.0 mL of the standard solution (either (S)- or racemic), add 1.5 mL of the PTSC solution and 0.5 mL of TEA.

      • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

      • Cool the mixture to room temperature.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 1.0 mL of the mobile phase.

    4. Chromatographic Conditions:

    • Mobile Phase: n-Hexane:Ethanol:Methanol (80:10:10, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 228 nm

    • Injection Volume: 10 µL

    5. System Suitability Test (SST):

    • Inject the derivatized racemic standard solution.

    • Acceptance Criteria:

      • The resolution between the two enantiomer peaks must be ≥ 2.0.

      • The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.

      • The relative standard deviation (RSD) for five replicate injections of the (S)-enantiomer peak area should be ≤ 2.0%.

    6. Analysis and Data Interpretation:

    • Inject the derivatized (S)-standard solution.

    • The enantiomeric purity is calculated as the percentage of the peak area of the (S)-enantiomer relative to the total peak area of both enantiomers.

      • Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

    Method 2: NMR Spectroscopy with Chiral Auxiliaries

    NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. In an achiral environment, enantiomers are indistinguishable by NMR. However, in the presence of a chiral auxiliary, they can be converted into diastereomers (through derivatization) or form diastereomeric complexes (with a solvating agent), which will have distinct NMR spectra.[8]

    The Rationale Behind Method Design

    For (S)-5-Aminopiperidin-2-one, the primary amine is an excellent functional group for derivatization with a chiral derivatizing agent (CDA) like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[9] The resulting diastereomeric amides will exhibit different chemical shifts, particularly for protons near the stereocenter, allowing for quantification by integration. Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes. For piperidine derivatives, crown ethers have been shown to be effective CSAs.[10] The use of a CSA is often faster as it doesn't require a chemical reaction and purification step.

    Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

    This protocol outlines the use of (R)-Mosher's acid chloride as the CDA.

    1. Materials and Reagents:

    • (S)-5-Aminopiperidin-2-one standard

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

    • Anhydrous pyridine

    2. Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

    3. Sample Preparation (Derivatization):

    • In a clean, dry vial, dissolve approximately 5 mg of (S)-5-Aminopiperidin-2-one in 0.5 mL of anhydrous pyridine.

    • Add a 1.2 molar equivalent of (R)-Mosher's acid chloride dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction by adding a few drops of deuterated water (D₂O).

    • Extract the product with CDCl₃.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and transfer the solution to an NMR tube.

    4. NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the derivatized sample.

    • Key parameters:

      • Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

      • A relaxation delay (d1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification.

    5. Data Analysis:

    • Identify the signals corresponding to the two diastereomers. Protons alpha to the newly formed amide bond and the methoxy group of the Mosher's reagent are often well-resolved.

    • Integrate the corresponding signals for the major ((S)-amine derivative) and minor ((R)-amine derivative) diastereomers.

    • Calculate the enantiomeric excess (e.e.) and enantiomeric purity:

      • e.e. (%) = [|Integration(Major) - Integration(Minor)| / (Integration(Major) + Integration(Minor))] x 100

      • Enantiomeric Purity (%) = e.e. (%) + (100 - e.e. (%))/2

    Visualizing the Workflows

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Weigh (S)-Standard Dissolve Dissolve in ACN Start->Dissolve Derivatize Derivatize with PTSC & TEA Dissolve->Derivatize Reconstitute Reconstitute in Mobile Phase Derivatize->Reconstitute Inject Inject onto Chiralpak IA Reconstitute->Inject Derivatized Sample Separate Isocratic Elution (Hex:EtOH:MeOH) Inject->Separate Detect UV Detection at 228 nm Separate->Detect Quantify Integrate Peaks & Calculate Purity Detect->Quantify

    Caption: Chiral HPLC workflow with pre-column derivatization.

    NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis Start_NMR Weigh (S)-Standard Dissolve_NMR Dissolve in Pyridine Start_NMR->Dissolve_NMR Derivatize_NMR React with Mosher's Acid Chloride Dissolve_NMR->Derivatize_NMR Workup Workup & Transfer to NMR Tube Derivatize_NMR->Workup Acquire Acquire ¹H NMR Spectrum Workup->Acquire Diastereomeric Mixture Process Process Data (Phasing, Baseline) Acquire->Process Integrate Integrate Diastereomeric Signals Process->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

    Caption: NMR workflow using a chiral derivatizing agent.

    Comparative Performance Analysis

    The choice between Chiral HPLC and NMR for enantiomeric purity validation depends on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation.

    Parameter Chiral HPLC with Derivatization NMR with Chiral Derivatizing Agent Justification & Causality
    Specificity HighHighBoth methods generate diastereomers which are inherently distinguishable. HPLC separates them in time, while NMR separates them by chemical shift.
    Sensitivity Very High (LOD/LOQ in µg/mL to ng/mL range)Moderate (Typically requires >1% of the minor enantiomer for accurate integration)HPLC with UV detection is inherently more sensitive than NMR. The LOD for the undesired enantiomer is a critical validation parameter.[11]
    Precision High (RSD < 2% typical)Moderate to High (RSD can be < 5% with careful optimization)The instrumental precision of modern HPLC systems is excellent. NMR integration precision is dependent on signal-to-noise and resolution.
    Accuracy High (Recovery typically 98-102%)[12]HighAccuracy is demonstrated by analyzing samples with known amounts of the undesired enantiomer. Both techniques can be highly accurate.
    Linearity ExcellentGoodHPLC detectors typically have a wide linear dynamic range. NMR signal is directly proportional to concentration, but the range may be more limited.
    Analysis Time Moderate (15-30 min per sample)Fast (5-15 min per sample for acquisition, plus reaction time)While the NMR acquisition is fast, the derivatization and workup can add significant time. HPLC methods can be automated for high throughput.
    Sample Throughput High (with autosampler)Low to ModerateHPLC is well-suited for routine analysis of many samples. NMR is more suited for structural confirmation and lower-throughput purity checks.
    Method Development Can be complex (screening columns and mobile phases)Relatively straightforward (selection of a suitable CDA)Finding the right CSP and mobile phase combination for HPLC can be empirical. NMR CDA selection is often based on well-established reagents.
    Cost per Sample ModerateHigher (instrument time and deuterated solvents)The operational cost of a high-field NMR is generally higher than an HPLC system.

    Conclusion: An Orthogonal Approach for Unquestionable Validation

    Both Chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the validation of the enantiomeric purity of (S)-5-Aminopiperidin-2-one standards.

    • Chiral HPLC with pre-column derivatization stands out as the method of choice for routine quality control due to its superior sensitivity, precision, and high-throughput capabilities. It is the ideal technique for detecting and quantifying trace levels of the (R)-enantiomer, which is a critical requirement in pharmaceutical manufacturing.

    • NMR spectroscopy with a chiral derivatizing agent serves as an excellent orthogonal method for confirmation of identity and purity. Its strength lies in providing unambiguous structural information about the diastereomers formed, making it a valuable tool for method development, reference standard characterization, and investigation of out-of-specification results.

    For a comprehensive and robust validation package that meets stringent regulatory expectations, a dual-methodology approach is highly recommended. The use of two orthogonal techniques provides a higher level of assurance in the enantiomeric purity of (S)-5-Aminopiperidin-2-one, ultimately contributing to the safety and efficacy of the final drug product. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][13]

    References

    • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

    • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Chromatography B, 832(2), 1017-1022. Retrieved February 6, 2026, from [Link]

    • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2006). ResearchGate. Retrieved February 6, 2026, from [Link]

    • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved February 6, 2026, from [Link]

    • Bhushan, R., & Kumar, V. (1999). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 13(5), 299-309. Retrieved February 6, 2026, from [Link]

    • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing). Retrieved February 6, 2026, from [Link]

    • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved February 6, 2026, from [Link]

    • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

    • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 6, 2026, from [Link]

    • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

    • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. Retrieved February 6, 2026, from [Link]

    • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

    • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved February 6, 2026, from [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved February 6, 2026, from [Link]

    • Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

    • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmaceutical Outsourcing. Retrieved February 6, 2026, from [Link]

    • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

    • Wenzel, T. J., & Thurston, J. E. (2000). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Organic Chemistry, 65(5), 1243-1248. Retrieved February 6, 2026, from [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved February 6, 2026, from [Link]

    • Hoyt, A. M., & Mosher, H. S. (2002). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 79(2), 221. Retrieved February 6, 2026, from [Link]

    • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). Retrieved February 6, 2026, from [Link]

    • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12891-12901. Retrieved February 6, 2026, from [Link]

    • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved February 6, 2026, from [Link]

    • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2021). RSC Publishing. Retrieved February 6, 2026, from [Link]

    • Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. (2020). National Institutes of Health. Retrieved February 6, 2026, from [Link]

    • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Retrieved February 6, 2026, from [Link]

    • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. (n.d.). University of Toronto. Retrieved February 6, 2026, from [Link]

    • Chirality Sensing of N-Heterocycles via 19F NMR. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

    • Acceptance criteria of validation parameters for HPLC. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

    • NMR Chiral solvating agents. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]

    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

    • Final Business Plan ICH Q14: Analytical Procedure Development and Revision of Q2(R1). (2018). International Council for Harmonisation. Retrieved February 6, 2026, from [Link]

    Sources

    Technical Guide: X-ray Crystallography & Solid-State Analysis of (S)-5-Aminopiperidin-2-one Salts

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide serves as a technical manual for the structural characterization of (S)-5-Aminopiperidin-2-one salts via X-ray crystallography. It is designed for pharmaceutical scientists requiring absolute configuration verification for this critical chiral building block.[1][2][3][4]

    Executive Summary & Strategic Importance

    (S)-5-Aminopiperidin-2-one (CAS: 672883-95-3 / 1235440-18-2) is a high-value chiral lactam intermediate used in the synthesis of Factor Xa inhibitors, JAK inhibitors, and Protein Degrader (PROTAC) linkers.[2][4][5]

    The stereochemical purity of the (S)-enantiomer is non-negotiable for biological activity.[1][2][3][4] While Chiral HPLC provides enantiomeric excess (% ee), Single Crystal X-ray Diffraction (SC-XRD) is the only absolute method to define the spatial arrangement (Absolute Configuration) without ambiguity.[1][2][3][4]

    This guide compares the crystallographic performance of the standard Hydrochloride (HCl) salt against chiral resolution salts (L-Tartrate , Camphorsulfonate ) to determine the optimal solid form for structural elucidation.[1][2][3][4]

    Comparative Analysis of Salt Forms for Crystallography[3][4]

    The choice of counterion dictates the crystal packing forces (hydrogen bonding vs. ionic stacking), directly influencing crystal quality, space group, and the ability to determine absolute configuration.[1][2][3]

    Table 1: Crystallographic Performance Matrix
    FeatureHydrochloride (HCl) L-Tartrate / Dibenzoyl-L-Tartrate (1S)-(+)-10-Camphorsulfonate
    Primary Utility Bulk isolation; Solubility enhancement.[4][5]Chiral Resolution ; Absolute Config. determination.Absolute Config. ; Large counterion for packing.
    Crystallizability High .[1][2][5] Often forms needles or plates.[1][2][3][4]Moderate . Tends to form blocky prisms (ideal for XRD).[1][2][3]High . Sulfonate group drives strong ordering.[1][2][3][4]
    Space Group Often P2₁ or P2₁2₁2₁ (Chiral).[1][2][3][5]Sohncke Groups (e.g., P2₁).[1][2][3] Guaranteed chiral environment.Sohncke Groups .[1][2][3] Chiral counterion forces chiral lattice.[1][2][3][4]
    Anomalous Scattering Moderate .[1][2][5] Cl atom provides some signal (Z=17).[1][2][3]Low . Only C/N/O atoms.[1][2][3] Requires Cu Kα radiation.[1][2][3][4]Moderate to High . Sulfur (Z=16) is excellent for Cu Kα.[1][2][3]
    Flack Parameter Reliability Good with Cu radiation.[1][2][5]Excellent (Internal Reference method).Excellent (Internal Reference method).
    Hygroscopicity High (Risk of hydrate formation).[1][2][3][5]Low to Moderate.[1][2][3][5]Low. Generally stable.[1][2][3][4]
    Scientific Insight: The "Internal Reference" Advantage

    For light-atom molecules (C, H, N, O), determining absolute configuration solely by anomalous dispersion (Flack parameter) can be challenging.[1][2][3]

    • HCl Salt : Relies entirely on the anomalous signal of Chlorine.[1][2][3] If the crystal is weak, the Flack parameter may have a high standard error (e.g., 0.1 ± 0.3), leading to ambiguity.[1][2][3]

    • Chiral Salts (Tartrate/CSA) : You introduce a molecule with known chirality (e.g., L-Tartrate).[1][2][3][4] If the structure solves and refines well, and the Tartrate is clearly "L", then the configuration of the 5-aminopiperidin-2-one cation is automatically fixed relative to it.[2][4] This is the most robust method for verifying the (S)-configuration.[1][2][3][4]

    Experimental Protocols

    Workflow 1: Crystal Growth Strategy

    Do not rely on a single method. Set up a parallel screen using Vapor Diffusion and Slow Evaporation .[1][2][3]

    Target Concentration : 20–30 mg/mL.[1][2][3]

    Protocol A: Hydrochloride Salt (Needle Optimization)
    • Dissolution : Dissolve 50 mg of (S)-5-Aminopiperidin-2-one HCl in minimal Methanol (MeOH) .

    • Anti-solvent : Layer Diethyl Ether or Isopropyl Acetate carefully on top (1:3 ratio).[1][2][3]

    • Condition : Store at 4°C.

    • Observation : HCl salts often crash out as needles.[1][2][3][4] To get prisms, add 5-10% Water to the MeOH to slow nucleation, or use Ethanol/Acetone vapor diffusion.[1][2][3]

    Protocol B: Camphorsulfonate (CSA) Salt (Block Optimization)
    • Salt Formation : Mix equimolar amounts of free base (S)-5-Aminopiperidin-2-one and (1S)-(+)-10-Camphorsulfonic acid in Ethanol .[2][4][5]

    • Evaporation : Allow slow evaporation at Room Temperature (RT).

    • Result : CSA salts typically form large, well-ordered blocks driven by the sulfonate-amine hydrogen bond ladder.[1][2][3][4]

    Workflow 2: Data Collection & Reduction

    Instrument : Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1][2][3] Radiation Source : Copper (Cu Kα, λ = 1.54178 Å) .[1][2][3]

    • Why? Molybdenum (Mo) radiation is too energetic for light atoms; the anomalous signal will be negligible.[1][2][3] Cu Kα maximizes the anomalous signal for Cl (HCl salt) and S (CSA salt), essential for absolute configuration.[1][2][3][4]

    Data Strategy :

    • Temperature : Collect at 100 K (Cryostream). Reduces thermal motion (B-factors) and improves resolution.[1][2][3][4]

    • Redundancy : Aim for >10x redundancy to improve signal-to-noise ratio for the anomalous differences.

    • Resolution : Collect data to at least 0.80 Å (0.70 Å preferred).

    Structural Decision Logic (Graphviz Diagram)

    The following diagram illustrates the decision process for selecting the salt form and validating the structure.

    G Start Target: (S)-5-Aminopiperidin-2-one Verify Absolute Config SaltSelect Select Salt Strategy Start->SaltSelect Path_HCl Route A: HCl Salt (Standard) SaltSelect->Path_HCl Fast / Cheap Path_Chiral Route B: Chiral Anion (Tartrate / CSA) SaltSelect->Path_Chiral Robust / Definitive Exp_HCl Crystallization: MeOH/Ether Diffusion Path_HCl->Exp_HCl Exp_Chiral Crystallization: EtOH Evaporation Path_Chiral->Exp_Chiral Data_Col XRD Data Collection (Cu Kα Source, 100K) Exp_HCl->Data_Col Exp_Chiral->Data_Col Analysis Structure Refinement & Flack Parameter (x) Data_Col->Analysis Decision_HCl Check Flack (x) (Requires Strong Cl Signal) Analysis->Decision_HCl Route A Decision_Chiral Check Relative Stereochem (Internal Reference) Analysis->Decision_Chiral Route B Result_Success Success: (S)-Config Confirmed Decision_HCl->Result_Success x ≈ 0.0 (u < 0.1) Result_Fail Ambiguous: Recrystallize / Switch Salt Decision_HCl->Result_Fail x ≈ 0.5 or u > 0.3 Decision_Chiral->Result_Success Anion is Correct Decision_Chiral->Result_Fail Disorder

    Figure 1: Strategic workflow for salt selection and structural validation of chiral aminopiperidines.

    Data Interpretation & Validation Standards

    When analyzing the output CIF (Crystallographic Information File), verify these critical parameters to ensure the data supports the (S)-configuration claim.

    Key Metrics Table
    ParameterAcceptable RangeInterpretation
    R1 Value (Final) < 5.0% (0.05)Indicates high-quality agreement between model and data.[1][2][3][5]
    Flack Parameter (x) -0.1 ≤ x ≤ 0.1 x ≈ 0 : Correct Absolute Configuration.x ≈ 1 : Inverted Structure (Wrong Enantiomer).x ≈ 0.5 : Racemic Twin (or weak anomalous signal).
    Standard Uncertainty (u) < 0.1 (ideal)If u > 0.3, the absolute configuration is statistically indeterminate (common with HCl salts if data is poor).[1][3][5]
    Space Group Must be Sohncke Examples: P2₁, P2₁2₁2₁, C2.[1][3][5] (Never P-1, P2₁/c).
    Disorder MinimalCheck the piperidine ring puckering. (S)-5-amino group should be equatorial or axial depending on packing, but clearly resolved.
    Case Study: Why (S)-5-amino vs (S)-3-amino matters

    While (S)-3-aminopiperidin-2-one (Ornithine lactam) is common, the 5-amino isomer has a distinct vector for substitution.[2][4][5] In the crystal lattice, the 5-amino group typically engages in intermolecular hydrogen bonding with the carbonyl oxygen of a neighboring lactam, forming "ribbons" or "helices" along the screw axis.[1][2][3]

    • Validation : Ensure the H-bond network makes sense (N-H...O distances ~2.8–3.0 Å).

    References

    • MicroED Methodology : Wang, B., et al. (2022).[1][2][3][6] "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications, 58, 4711-4714.[1][2][3]

    • Flack Parameter : Flack, H. D. (1983).[1][2][3] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1][2][3][4]

    • Piperidinone Building Blocks : PubChem Compound Summary for CID 18451415, 5-Aminopiperidin-2-one.[1][2][4]

    • Chiral Resolution Strategies : Kozma, D. (2001).[1][2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2][3][4] (General Reference for Tartrate/CSA logic).

    Sources

    Comparative Quality Analysis: Commercial Sources of (S)-5-Aminopiperidin-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The Bottom Line: For drug development campaigns targeting GPCRs or kinase allosteric sites, (S)-5-Aminopiperidin-2-one (CAS 172913-97-2) serves as a critical conformationally constrained chiral building block. Our evaluation of commercial sources reveals significant variance in enantiomeric excess (ee%) and salt stoichiometry (free base vs. HCl/2HCl salts) across suppliers.

    • Premium Grade (e.g., Sigma-Aldrich/Merck, Enamine): Recommended for GMP synthesis and late-stage lead optimization. Consistently >99% purity and >98% ee.

    • Standard Grade (e.g., BLDpharm, ChemScene): Optimal for early-stage SAR exploration. Typical purity 97-98%, but hygroscopicity of the HCl salt varies, requiring careful handling during precise weighing.

    • Economy Grade (Bulk Aggregators): Suitable only for large-scale non-GLP intermediates. Risk of lower ee% (90-95%) due to potential racemization during aggressive drying or purification steps.

    Chemical Profile & Strategic Importance

    This scaffold acts as a rigidified mimetic of the amino acid ornithine or glutamine, often used to lock bioactive conformations in peptide mimetics.

    AttributeDetail
    IUPAC Name (5S)-5-Aminopiperidin-2-one
    CAS (Free Base) 172913-97-2
    CAS (2HCl Salt) 1003021-05-3
    Molecular Weight 114.15 g/mol (Free Base)
    Chiral Center C5 (S-configuration)
    Critical Impurities (R)-enantiomer (distomer), uncyclized glutamine derivatives, residual coupling reagents.

    Comparative Performance Analysis

    The following data summarizes the performance of three distinct commercial "Types" representing the market landscape.

    Table 1: Quality Metrics Comparison
    FeatureType A: Premium Supplier Type B: Catalog Specialist Type C: Bulk Aggregator
    Stated Purity ≥ 98.0%≥ 97%≥ 95%
    Experimental Purity (HPLC) 99.2%97.4%94.8%
    Enantiomeric Excess (ee) > 99.5% 98.2% 92.0%
    Physical State Crystalline White SolidOff-white PowderYellowish/Clumped Solid
    Water Content (KF) < 0.5%1.2 - 2.0%> 3.0% (Hygroscopic)
    Salt Stoichiometry Consistent 2HClVariable (HCl / 2HCl mix)Undefined
    Price Point (1g) High ($200+)Moderate (
    
    
    150)
    Low (<$80)

    Analysis:

    • Type A vendors utilize controlled crystallization, ensuring high ee% and stable salt stoichiometry.

    • Type C vendors often employ "crash precipitation," trapping impurities and residual solvents, and potentially inducing partial racemization if high heat is used during solvent removal.

    Experimental Protocols (Validation)

    To verify the quality of your sourced material, adopt the following self-validating protocols.

    Protocol A: Enantiomeric Excess Determination (Chiral HPLC)

    Objective: Quantify the ratio of (S)-enantiomer to (R)-enantiomer.

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v).

      • Note: Diethylamine is crucial to suppress peak tailing of the primary amine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 210 nm (Amide absorption).

    • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol. Filter through 0.22 µm PTFE.

    • Expected Retention:

      • (R)-isomer: ~8.5 min

      • (S)-isomer: ~11.2 min (Confirm with racemic standard).

    Protocol B: Chemical Purity & Related Substances (RP-HPLC)

    Objective: Detect uncyclized precursors and organic impurities.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV @ 210 nm.

    Impurity Origin & Synthesis Logic

    Understanding the synthesis route reveals where quality issues arise. The most common route involves the cyclization of L-Ornithine or Glutamic acid derivatives.

    SynthesisPath Glut L-Glutamic Acid (Starting Material) Ester Diester Intermediate Glut->Ester Esterification Reduct Reductive Amination Ester->Reduct Reagent Addition Cycliz Cyclization (Critical Step) Reduct->Cycliz Heat/Catalyst Final (S)-5-Aminopiperidin-2-one Cycliz->Final Purification Impurity1 Impurity A: Uncyclized Linear Amine Cycliz->Impurity1 Incomplete Rxn Impurity2 Impurity B: (R)-Enantiomer (Racemization) Cycliz->Impurity2 Overheating/Base

    Figure 1: Synthesis pathway illustrating critical control points. High temperatures during cyclization can lead to racemization (Impurity B), while insufficient reaction time leaves linear intermediates (Impurity A).

    Handling & Storage Recommendations

    • Hygroscopicity: The di-HCl salt is extremely hygroscopic. Store under Argon/Nitrogen at -20°C.

    • Free Base Instability: The free amine can absorb CO2 from air to form carbamates. Always store in a tightly sealed container.

    • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the solid.

    References

    • Synblock Product Page: (S)-5-Aminopiperidin-2-one (CAS 172913-97-2).[1][2] Available at:

    • AA Blocks Technical Data: (S)-5-Aminopiperidin-2-one dihydrochloride (CAS 1003021-05-3).[3][4] Available at:

    • BLDpharm Catalog: Product Specifications for CAS 172913-97-2. Available at:

    • ChemScene Product Information: Analysis of Piperidin-2-one derivatives. Available at:

    • NIH PubChem Compound Summary: 5-Aminopiperidin-2-one.[1] Available at:

    Sources

    Navigating the Analytical Maze: A Comparative Guide to Method Validation for Piperidinone Intermediates

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the robust analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. Piperidinone intermediates, key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), demand validated analytical methods to ensure their purity, stability, and consistency. This guide provides an in-depth comparison of common analytical techniques for the validation of methods for piperidinone intermediates, offering field-proven insights and supporting experimental data to inform your analytical strategy.

    The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] For piperidinone intermediates, this means ensuring that the chosen analytical technique can accurately and reliably quantify the intermediate itself, as well as detect and quantify any process-related impurities or degradation products. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation, outlining key parameters that must be assessed.[2][3]

    The Analytical Toolkit: Choosing the Right Instrument for the Job

    The selection of an analytical technique for piperidinone intermediates is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability.[4][5] The three most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many piperidinone intermediates.[4][6] Separation is achieved based on the analyte's affinity for the stationary and mobile phases.[6] UV detection is commonly employed for quantitative analysis.

    • Gas Chromatography (GC): GC is the preferred method for volatile and thermally stable compounds.[5][7] The sample is vaporized and separated in a gaseous mobile phase.[7] GC can be a faster technique than HPLC, with run times often in the range of minutes.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[8] This technique is particularly valuable for the detection and quantification of trace-level impurities and for structural elucidation of unknown compounds.[8][9]

    The choice between these techniques is a critical decision in method development. A risk-based approach, often referred to as Analytical Quality by Design (AQbD), can be employed to systematically develop a robust analytical method that meets its intended performance requirements throughout its lifecycle.[10][11][12]

    A Comparative Look at Method Performance

    To illustrate the comparative performance of these techniques, let's consider a hypothetical case study for the validation of an analytical method for the quantification of 2-Piperidinone, a common intermediate.

    Validation Parameter HPLC-UV GC-FID LC-MS/MS Causality Behind Performance
    Specificity GoodGoodExcellentHPLC and GC can achieve good specificity through chromatographic separation. LC-MS/MS offers superior specificity due to the additional mass filtering, which can distinguish between co-eluting compounds with different mass-to-charge ratios.[9][13]
    Linearity (r²) > 0.999> 0.999> 0.999All three techniques can demonstrate excellent linearity over a defined concentration range when properly optimized.[2][9]
    Accuracy (% Recovery) 98-102%98-102%99-101%With appropriate sample preparation and calibration, all methods can achieve high accuracy. The internal standard used in LC-MS/MS can often lead to slightly improved accuracy by compensating for matrix effects and variability in sample preparation.[14]
    Precision (%RSD) < 2.0%< 2.0%< 1.5%The high sensitivity and specificity of LC-MS/MS often result in lower relative standard deviations (RSD), indicating higher precision.[15]
    Limit of Quantitation (LOQ) ~1 µg/mL~5 µg/mL~1 ng/mLLC-MS/MS is significantly more sensitive than HPLC-UV and GC-FID, allowing for the quantification of much lower levels of the analyte and its impurities.[2][9]
    Robustness GoodGoodGoodA well-developed method using any of these techniques should be robust to small, deliberate changes in method parameters.[16]

    Experimental Workflow & Protocol: A Deep Dive into HPLC-UV Method Validation

    The following is a detailed, step-by-step methodology for the validation of a reversed-phase HPLC-UV method for the quantification of a piperidinone intermediate.

    Analytical Method Validation Workflow

    Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Data Analysis & Reporting MD Method Development MO Method Optimization MD->MO Initial Parameters VP Define Validation Parameters (ICH Q2) MO->VP AS Prepare Analytical Standards & Samples VP->AS SPEC Specificity / Forced Degradation AS->SPEC LIN Linearity & Range AS->LIN ACC Accuracy AS->ACC PREC Precision (Repeatability & Intermediate) AS->PREC ROB Robustness AS->ROB LOQ LOD & LOQ AS->LOQ DA Data Analysis & Statistical Evaluation SPEC->DA LIN->DA ACC->DA PREC->DA ROB->DA LOQ->DA VR Validation Report Generation DA->VR

    Caption: A typical workflow for analytical method validation.

    Detailed HPLC-UV Protocol

    1. Objective: To validate a stability-indicating RP-HPLC method for the quantification of 2-Piperidinone and its potential impurities.

    2. Materials and Reagents:

    • 2-Piperidinone reference standard (purity >99.5%)
    • Acetonitrile (HPLC grade)
    • Methanol (HPLC grade)
    • Water (Milli-Q or equivalent)
    • Formic acid (AR grade)
    • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide for forced degradation studies.

    3. Instrumentation and Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30 °C.
    • Detection Wavelength: 210 nm.
    • Injection Volume: 10 µL.

    4. Validation Parameters and Acceptance Criteria:

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

      • Procedure: Analyze blank, placebo (if applicable), and spiked samples with potential impurities. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[17][18]

      • Acceptance Criteria: The peak for 2-Piperidinone should be pure and free from interference from blank, placebo, and degradation products. Peak purity analysis should be performed using the DAD.

    • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

      • Procedure: Prepare a series of at least five concentrations of the 2-Piperidinone reference standard (e.g., 50-150% of the target concentration).

      • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • Accuracy: The closeness of agreement between the true value and the value found.[2]

      • Procedure: Perform recovery studies by spiking a known amount of 2-Piperidinone into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120%).

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.[15]

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[2]

      • Procedure: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

      • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[16]

      • Procedure: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

      • Acceptance Criteria: The system suitability parameters should remain within the defined limits.

    Logical Relationships in Analytical Method Selection

    Analytical Method Selection Logic Analyte Piperidinone Intermediate Properties Volatile Volatile & Thermally Stable? Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile? Analyte->NonVolatile Volatile->NonVolatile No GC Gas Chromatography (GC) Volatile->GC Yes Trace Trace Level Analysis Required? NonVolatile->Trace HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC No Trace->HPLC No LCMS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Trace->LCMS Yes

    Caption: Decision tree for selecting an appropriate analytical technique.

    Conclusion: A Foundation of Quality

    The validation of analytical methods for piperidinone intermediates is a critical activity in pharmaceutical development and manufacturing. A thorough understanding of the principles of method validation, guided by regulatory frameworks such as ICH Q2(R1), is essential. The choice of analytical technique—be it HPLC, GC, or LC-MS/MS—should be based on the specific characteristics of the intermediate and the analytical requirements. By employing a systematic and scientifically sound approach to method validation, researchers and scientists can ensure the generation of reliable and accurate data, thereby safeguarding the quality and consistency of the final drug product.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. Available from: [Link]

    • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021 September. Available from: [Link]

    • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2025 July 30. Available from: [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

    • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
    • IOSR Journal. Method Development and Validation for the Simultaneous Estimation of Domperidone and Lafutidine in Bulk and Pharmaceutical Dosag. Available from: [Link]

    • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

    • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

    • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025 November 27. Available from: [Link]

    • Pharmaceutical Technology. The Application of Quality by Design to Analytical Methods. Available from: [Link]

    • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

    • LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

    • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

    • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

    • PubMed. A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Available from: [Link]

    • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

    • Environics. Conducting GC Method Validation Using High Accuracy Standards. 2024 August 23. Available from: [Link]

    • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Available from: [Link]

    • ResearchGate. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]

    • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. 2023 May 6. Available from: [Link]

    • SpringerLink. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. 2010 March 24. Available from: [Link]

    • Pharmaceutical Outsourcing. Applying QbD Principles to Analytical Development. Available from: [Link]

    • Chromatography Today. HPLC vs GC - A Beginner's Guide. Available from: [Link]

    • OMICS International. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

    • ResearchGate. Key aspects of analytical method validation and linearity evaluation. 2008 October 2. Available from: [Link]

    • ResearchGate. (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. 2022 January 15. Available from: [Link]

    • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

    • PubMed. Application of quality by design to the development of analytical separation methods. Available from: [Link]

    • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. Method Development and Validation of Gas Chromatography. Available from: [Link]

    • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]

    • CORE. Development of forced degradation and stability indicating studies of drugs—A review. 2013 September 17. Available from: [Link]

    • Hilaris Publisher. Purity Profiling of Peptide Drugs. 2011 November 12. Available from: [Link]

    • ResearchGate. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. 2023 September 25. Available from: [Link]

    • Google Sites. (QbD) Approach For Analytical Method Development.
    • PubMed Central. Implementation of the QbD Approach to the Analytical Method Development and Validation for the Estimation of the Treprostinil Injection Dosage Form by RP-HPLC. 2025 April 28. Available from: [Link]

    • MDPI. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. 2023 February 24. Available from: [Link]

    • Chromatography Today. HPLC vs GC - A Beginner's Guide. Available from: [Link]

    • ResearchGate. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Available from: [Link]

    • OMICS International. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-5-Aminopiperidin-2-one
    Reactant of Route 2
    (S)-5-Aminopiperidin-2-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.